2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKYQSHFKQVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258145 | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-33-2 | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2164-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2164-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2164-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Chloromethyl)-1,4-benzodioxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBM9T3N34M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, also known as 2-Chloromethyl-1,4-benzodioxane, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates the 1,4-benzodioxane scaffold, a privileged motif found in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a reactive chloromethyl group makes this compound a versatile synthetic intermediate, serving as a crucial building block for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloromethyl-1,4-benzodioxane | [2][3] |
| CAS Number | 2164-33-2 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Boiling Point | 108-109 °C (at 1 mmHg) | |
| Refractive Index (n20D) | 1.5540 | |
| Melting Point | Not available | |
| Density | Not available |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from catechol (pyrocatechol) and epichlorohydrin. The following protocols describe a general and widely cited methodology.[3]
Step 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol
This initial step involves the formation of the benzodioxane ring system via the reaction of catechol with epichlorohydrin, which yields the key alcohol intermediate.
Reaction:
-
Reactants: Catechol, Epichlorohydrin
-
Reagents/Conditions: Potassium Hydroxide (or another suitable base)[3]
-
Product: (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (also known as 2-Hydroxymethyl-1,4-benzodioxane)
Methodology:
-
A solution of catechol and a stoichiometric amount of a base (e.g., potassium hydroxide) is prepared in a suitable solvent.
-
Epichlorohydrin is added to the reaction mixture, often in a dropwise manner to control the exothermic reaction.
-
The mixture is stirred, typically with heating, for a duration sufficient to ensure complete reaction, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up through an appropriate aqueous wash and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, usually by column chromatography or recrystallization, to yield pure (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Step 2: Synthesis of this compound
The target compound is synthesized by chlorination of the alcohol intermediate using a standard chlorinating agent like thionyl chloride.[3]
Reaction:
-
Reactant: (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol
-
Reagents/Conditions: Thionyl Chloride (SOCl₂)[3]
-
Product: this compound
Methodology:
-
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform) in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Thionyl chloride is added to the solution, typically dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion. Progress is monitored by TLC.
-
Once the starting material is consumed, the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
The resulting crude product is purified, often via vacuum distillation or column chromatography, to afford the final this compound.
Synthesis and Reactivity Overview
The chloromethyl group in this compound is a potent electrophilic site, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Application in Drug Discovery and Development
The 1,4-benzodioxane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, oxygen-rich structure can effectively orient substituents in three-dimensional space to interact with biological targets. This compound serves as a key starting material for introducing this valuable scaffold into potential drug candidates.
By reacting the chloromethyl group with various primary or secondary amines, a diverse library of aminomethyl-benzodioxane derivatives can be synthesized.[3] This chemical tractability allows for systematic structure-activity relationship (SAR) studies. Compounds derived from this scaffold have shown a wide range of pharmacological activities, including:
-
α-Adrenergic Receptor Antagonism: Many benzodioxane derivatives are known to be potent antagonists of α₁-adrenergic receptors, which are targets for treating hypertension and benign prostatic hyperplasia.
-
Serotonergic (5-HT) Receptor Activity: The scaffold is a common feature in ligands for various serotonin receptor subtypes, particularly 5-HT₁A agonists, which are of interest for treating anxiety and depression.
-
Anticancer and Antibacterial Agents: Recent research has highlighted the potential of benzodioxane-containing molecules as novel anticancer and antibacterial therapeutics.
The role of this compound as a versatile intermediate in the drug discovery pipeline is illustrated below.
References
Spectroscopic data for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.
Molecular Structure
This compound is a derivative of 1,4-benzodioxine, featuring a chloromethyl substituent at the 2-position of the dihydrodioxine ring. This structure is a key intermediate in the synthesis of various biologically active molecules.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound, based on analyses of the parent compound and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.90 | m | 4H | Ar-H |
| ~4.40 | m | 1H | O-CH -CH₂ |
| ~4.15 | dd | 1H | O-CH₂-CH (axial) |
| ~3.95 | dd | 1H | O-CH₂-CH (equatorial) |
| ~3.70 | d | 2H | Cl-CH ₂ |
¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~143.0 | Ar-C -O |
| ~122.0 | Ar-C H |
| ~117.0 | Ar-C H |
| ~70.0 | O-C H-CH₂ |
| ~65.0 | O-C H₂-CH |
| ~45.0 | Cl-C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]
Sample Preparation: Thin film or KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O-C stretch (symmetric) |
| 750-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2]
Ionization Method: Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 184/186 | ~30 / ~10 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 149 | ~100 | [M - CH₂Cl]⁺ |
| 121 | ~40 | [C₇H₅O₂]⁺ |
| 93 | ~25 | [C₆H₅O]⁺ |
| 49/51 | ~15 / ~5 | [CH₂Cl]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and coupling constants.
IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method) : If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.[5]
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer.
-
Background Scan : Record a background spectrum of the clean salt plates.
-
Sample Scan : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6]
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
-
Ionization : Ionize the sample molecules using a suitable method, such as electron ionization (EI) at 70 eV.[8]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[8]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[7]
-
Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[2]
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of the target compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. amherst.edu [amherst.edu]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. webassign.net [webassign.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
CAS number and molecular structure of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
A Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of this compound, a key chemical intermediate. It details the compound's properties, a representative synthetic protocol, and its applications in research and development, particularly within the field of medicinal chemistry. The 1,4-benzodioxane scaffold is a versatile and enduring template in drug design, utilized for creating molecules with a wide range of biological activities.[1]
Core Compound Identification and Properties
This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis.[2] Its structure incorporates the rigid 1,4-benzodioxane ring system, which is a common motif in many biologically active molecules. The presence of a reactive chloromethyl group allows for straightforward derivatization, making it an ideal starting point for constructing more complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2164-33-2 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | ChemicalBook |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1(COCC2=CC=CC=C2O1)Cl | N/A |
Molecular Structure:
The molecule consists of a benzene ring fused to a 1,4-dioxane ring. A chloromethyl (-CH₂Cl) group is attached at the 2-position of the dioxane ring, which is a chiral center.
Spectroscopic Profile (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification / Notes |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 6.80 - 7.00 (m, 4H) | 117.0 - 123.0, 142.0 - 144.0 | Four protons on the benzene ring.[4] |
| Dioxane Ring CH (O-CH-CH₂) | 4.40 - 4.60 (m, 1H) | 72.0 - 74.0 | Methine proton at the chiral center.[3] |
| Dioxane Ring CH₂ (O-CH₂-Ar) | 4.10 - 4.30 (m, 2H) | 65.0 - 67.0 | Diastereotopic protons on the dioxane ring adjacent to the benzene ring.[3][4] |
| Chloromethyl CH₂ (CH₂-Cl) | 3.70 - 3.90 (m, 2H) | 41.0 - 43.0 | Diastereotopic protons of the chloromethyl group.[3] |
Infrared (IR) Spectroscopy: Key expected peaks would include C-H stretching for aromatic and aliphatic groups, C-O-C stretching for the ether linkages of the dioxane ring, C=C stretching for the aromatic ring, and a C-Cl stretching band.
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via the Williamson ether synthesis, involving the reaction of catechol with epichlorohydrin under basic conditions. This method is a standard procedure for forming the 2,3-dihydro-1,4-benzodioxine ring system.[4][5]
Materials and Reagents
-
Catechol (1,2-dihydroxybenzene)
-
Epichlorohydrin (1-chloro-2,3-epoxypropane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq.) and the chosen solvent (e.g., DMF).
-
Base Addition: Add a base such as anhydrous potassium carbonate (2.0-2.5 eq.). Stir the suspension at room temperature for 30 minutes.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.0-1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid structure is adept at positioning substituents for optimal interaction with biological targets. Consequently, this compound is a highly valuable intermediate for synthesizing libraries of potential therapeutic agents.
-
α-Adrenoceptor Antagonists: Derivatives of 1,4-benzodioxane are well-known for their activity as α₁-adrenoceptor antagonists.[6] The title compound can be used to synthesize analogs for treating conditions like hypertension.
-
Serotonin Receptor Ligands: The scaffold is also integral to compounds targeting serotonin (5-HT) receptors, which are implicated in various central nervous system disorders.[1]
-
Anticancer and Antimicrobial Agents: Recent research has explored 1,4-benzodioxane derivatives for their potential as anticancer and antibacterial agents, further broadening the therapeutic applicability of this structural class.[1]
The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups (amines, thiols, azides, etc.) to build diverse molecular libraries for screening and lead optimization.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2164-33-2 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 5. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The presence of the reactive chloromethyl group attached to the privileged 1,4-benzodioxane scaffold makes it a valuable intermediate for introducing diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group, focusing on its synthetic applications, reaction mechanisms, and the biological relevance of its derivatives.
The 1,4-benzodioxane moiety is a common feature in numerous drugs and drug candidates, known to interact with various biological targets, including adrenoceptors and serotonin receptors.[1][2][3] The reactivity of the C2-chloromethyl group primarily involves nucleophilic substitution reactions, allowing for the facile introduction of amine, ether, azide, and other functionalities, thereby enabling the exploration of a broad chemical space for drug discovery.
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from catechol.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
This procedure is adapted from established methods for the synthesis of 2-substituted 1,4-benzodioxanes.
Materials:
-
Catechol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve catechol (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.
Reactivity of the Chloromethyl Group
The chloromethyl group in this compound is a primary benzylic-like halide. This structural feature dictates its reactivity, which predominantly proceeds via nucleophilic substitution reactions. The benzylic position enhances the reactivity towards both S(_N)1 and S(_N)2 mechanisms due to the stabilization of the carbocation intermediate in the S(_N)1 pathway and the favorable orbital overlap in the transition state of the S(_N)2 pathway.[4][5][6] The choice between the S(_N)1 and S(_N)2 pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, less sterically hindered nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism, leading to inversion of configuration if the starting material is chiral. Weaker nucleophiles in protic solvents tend to favor the S(_N)1 mechanism.
Nucleophilic Substitution Reactions
The chloromethyl group readily reacts with a variety of nucleophiles to afford a diverse range of derivatives.
Table 1: Summary of Nucleophilic Substitution Reactions and Products
| Nucleophile | Reagent Example | Product |
| Amine (R₂NH) | Primary or Secondary Amine | 2-((Dialkylamino)methyl)-2,3-dihydro-1,4-benzodioxine |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetonitrile |
| Phenoxide (ArO⁻) | Phenol + Base | 2-(Phenoxymethyl)-2,3-dihydro-1,4-benzodioxine |
| Thiophenoxide (ArS⁻) | Thiophenol + Base | 2-((Phenylthio)methyl)-2,3-dihydro-1,4-benzodioxine |
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines (e.g., Synthesis of Viloxazine precursor)
This protocol is a representative example for the synthesis of amine derivatives.
Materials:
-
This compound
-
Appropriate amine (e.g., 2-aminoethanol for a viloxazine precursor)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Experimental Protocol: Williamson Ether Synthesis with Phenols
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound and its derivatives. Actual values may vary slightly depending on the solvent and instrument used.
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | ~6.9 (m, 4H, Ar-H), 4.4-4.2 (m, 3H, O-CH₂-CH-O), 3.8-3.6 (m, 2H, CH₂-Cl) | ~143, 142, 122, 117, 72, 65, 45 | ~3050 (Ar C-H), 2920 (C-H), 1590, 1490 (C=C), 1250 (C-O), 750 (C-Cl) | [M]⁺ expected at ~184.03 |
| 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine | ~6.9 (m, 4H, Ar-H), 4.4-4.2 (m, 3H, O-CH₂-CH-O), 3.6-3.4 (m, 2H, CH₂-N₃) | ~143, 142, 122, 117, 72, 65, 52 | ~2100 (N₃), 1590, 1490 (C=C), 1250 (C-O) | [M]⁺ expected at ~191.07 |
Application in Drug Development and Signaling Pathways
The 1,4-benzodioxane scaffold is a key structural motif in a number of compounds targeting the adrenergic system. Derivatives of this compound have been extensively explored as α-adrenoceptor antagonists.[4][7][8] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including blood pressure, smooth muscle contraction, and neurotransmission.
By modifying the substituent at the C2 position through reactions of the chloromethyl group, researchers can fine-tune the selectivity and potency of these antagonists for different α-adrenoceptor subtypes (α₁A, α₁B, α₁D). This targeted approach is crucial in developing drugs with improved therapeutic profiles and reduced side effects for conditions such as hypertension and benign prostatic hyperplasia.
Conclusion
This compound is a highly valuable and reactive intermediate in medicinal chemistry. Its chloromethyl group provides a convenient handle for introducing a wide range of functionalities through straightforward nucleophilic substitution reactions. The versatility of this scaffold, coupled with the biological significance of 1,4-benzodioxane derivatives, particularly as modulators of adrenergic signaling, ensures its continued importance in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its reactivity and synthetic utility, empowering researchers to leverage this key building block in their drug discovery endeavors.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This technical guide focuses on a key intermediate, 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, and its pivotal role in the synthesis of diverse therapeutic agents. We delve into its application in the development of alpha-adrenergic antagonists and serotonin receptor modulators, providing a comprehensive overview of synthetic methodologies, structure-activity relationships, and quantitative biological data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to provide a practical resource for researchers in drug discovery and development.
Introduction: The Significance of the 1,4-Benzodioxane Core
The 1,4-benzodioxane ring system is a recurring structural motif in a multitude of biologically active molecules.[4] Its unique conformational properties and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of ligands targeting a range of biological receptors. This compound serves as a crucial and versatile building block, enabling the introduction of the benzodioxane moiety into a larger molecular framework through straightforward nucleophilic substitution reactions. This adaptability has been exploited to generate extensive libraries of compounds for screening and optimization in drug discovery programs.
Synthesis of this compound Derivatives
The primary utility of this compound in medicinal chemistry lies in its reactivity as an alkylating agent. The chloromethyl group is readily displaced by nucleophiles, such as amines, phenols, and thiols, to form a stable carbon-nucleophile bond. This reaction, typically an N-alkylation, is a cornerstone for the synthesis of a wide array of derivatives.
General Experimental Protocol: N-Alkylation of Amines
A general procedure for the N-alkylation of a primary or secondary amine with this compound is as follows:
-
Dissolution: Dissolve the amine (1.0-1.2 equivalents) and this compound (1 equivalent) in a suitable anhydrous solvent such as acetone, acetonitrile, or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-alkylated product.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This versatile protocol can be adapted for a wide range of amine nucleophiles, leading to a diverse library of 2,3-dihydro-1,4-benzodioxine derivatives.
Applications in the Development of Alpha-Adrenergic Antagonists
Derivatives of 2,3-dihydro-1,4-benzodioxine have been extensively investigated as antagonists of alpha-adrenergic receptors (α-ARs), particularly the α₁-subtype. These receptors are involved in the regulation of vascular tone, and their blockade leads to vasodilation, making them a target for the treatment of hypertension and benign prostatic hyperplasia.[5][6][7]
Structure-Activity Relationships (SAR)
Structure-activity relationship studies have revealed key structural features that influence the affinity and selectivity of benzodioxane derivatives for α₁-adrenoceptors:
-
Side Chain: The nature of the side chain attached to the benzodioxane core is critical. The presence of a secondary amino group within a specific distance from the aromatic ring is often associated with high affinity.
-
Aromatic Substituents: Substitution on the phenyl ring of the phenoxyethyl moiety can modulate selectivity for α₁-AR subtypes.
-
Stereochemistry: The stereochemistry at the 2-position of the benzodioxane ring can significantly impact binding affinity and selectivity.
Quantitative Data for Selected α₁-Adrenergic Antagonists
The following table summarizes the binding affinities (Ki) of representative 1,4-benzodioxane derivatives for different α₁-adrenoceptor subtypes.
| Compound | α₁ₐ-AR Ki (nM) | α₁b-AR Ki (nM) | α₁d-AR Ki (nM) |
| WB-4101 | 0.3 | 1.0 | 0.5 |
| Compound 13 | 150 | 250 | 50 |
| Compound 14 | 500 | 800 | 100 |
Data compiled from various sources for illustrative purposes.
Signaling Pathway of α₁-Adrenergic Receptors
α₁-Adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[8] Upon activation by an agonist, a signaling cascade is initiated, leading to various physiological responses. Antagonists containing the 2,3-dihydro-1,4-benzodioxine scaffold block this pathway.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Review of literature on 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and its analogs
An In-depth Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and its Analogs
Introduction
The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, leading to its incorporation into drugs and drug candidates with diverse therapeutic applications.[2][3] Spanning decades of drug discovery, this evergreen template has been utilized to develop agonists and antagonists for various receptors, as well as anticancer and antibacterial agents.[2]
This compound serves as a crucial synthetic intermediate, providing a reactive handle for the elaboration of more complex molecules.[4] Its chemical formula is C₉H₉ClO₂, and it is also known by synonyms such as 2-(Chloromethyl)-1,4-benzodioxan.[5] This guide provides a comprehensive review of the literature on this compound and its analogs, focusing on their synthesis, chemical properties, and diverse pharmacological activities. It is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis and Chemical Properties
The synthesis of the 2,3-dihydro-1,4-benzodioxine core typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable dielectrophile. For the parent compound, this compound, this is often achieved through reaction with epichlorohydrin or a related 3-carbon unit. Analogs can be prepared by using substituted catechols or by modifying the side chain.
A general synthetic approach involves the Williamson ether synthesis, where a catechol is treated with an appropriate electrophile under basic conditions. For instance, the synthesis of methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate involves reacting methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of potassium carbonate.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide (3) [7]
-
Dissolve N-2,3-dihydrobenzo[4][6]-dioxin-6-amine (1) in a 10% aqueous sodium carbonate solution.
-
Add 4-methylbenzenesulfonyl chloride (2) to the solution.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH 2 using concentrated HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with distilled water, and air-dry.
-
The resulting product is N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide (3), obtained as a light brown amorphous powder.
Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate (14) [6]
-
Create a suspension of methyl 2,3-dihydroxybenzoate (13) (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of dimethylformamide (DMF).
-
Add 1,2-dibromoethane (2.0 mmol) to the suspension.
-
Stir the reaction mixture under reflux for 10 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with a sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the product.
Quantitative Data: Synthesis and Properties
| Compound Name | Starting Materials | Reagents/Conditions | Yield (%) | M.P. (°C) | Reference |
| N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide | N-2,3-dihydrobenzo[4][6]-dioxin-6-amine, 4-methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | 80 | 129-130 | [7] |
| 2,3-Dihydrobenzo[b][4][6]dioxine-5-carboxamide | Methyl 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxylate | General procedure A (details not provided in abstract) | 70 | 130-132 | [6] |
| Methyl 2,3-dihydroxybenzoate | Details not provided in abstract | Reflux for 12h | 85 | N/A | [6] |
| Compound | Molecular Formula | ¹H NMR (400 MHz; DMSO-d₆; TMS) δ ppm | ¹³C NMR (100 MHz; DMSO-d₆; TMS) δ ppm | Reference |
| 2,3-Dihydrobenzo[b][4][6]dioxine-5-carboxamide | C₉H₉NO₃ | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37–4.35 (m, 2H), 4.28–4.26 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | [6] |
| N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide | C₁₅H₁₅NO₄S | 10.12 (s, 1H), 7.57 (d, J=7.8 Hz, 2H), 7.27 (d, J=7.8 Hz, 2H), 6.62 (d, J=8.4 Hz, 1H), 6.56 (d, J=2.4 Hz, 1H), 6.47 (dd, J=2.4, 8.4 Hz, 1H), 4.15 (br. s, 4H), 2.43 (s, 3H) | N/A | [7] |
Pharmacological Activities
Analogs of this compound have been investigated for a wide range of biological activities, demonstrating the scaffold's versatility.
PARP1 Inhibition for Anticancer Activity
Poly(ADP-ribose)polymerase 1 (PARP1) is a key enzyme in DNA repair and a validated target for anticancer drugs.[6] A study identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4 ) as a PARP1 inhibitor through high-throughput virtual screening.[6] This lead compound was then subjected to chemical modifications and scaffold hopping to develop more potent inhibitors.[6] The research led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][6]oxazine-8-carboxamide (49 ) as a highly potent PARP1 inhibitor with an IC₅₀ of 0.082 μM.[6]
| Compound ID | Structure | PARP1 IC₅₀ (μM) | Reference |
| 3 | (Not specified) | 12 | [6] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [6] |
| 10 | (Not specified) | 0.88 | [6] |
| 44 | 1,4-benzoxazine derivative | 11 | [6] |
| 45 | Cyclic carboxamide derivative of 44 | 0.75 | [6] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][6]oxazine-8-carboxamide | 0.082 | [6] |
Enzyme Inhibition: α-Glucosidase and Acetylcholinesterase
A series of novel sulfonamides incorporating the benzodioxane moiety were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE).[7] The synthetic pathway involved reacting N-(2,3-dihydrobenzo[4][6]-dioxin-6-yl)-4-methylbenzenesulfonamide with various 2-bromo-N-(substituted-phenyl)acetamides.[7] Many of the resulting compounds displayed significant inhibitory activity against yeast α-glucosidase, while showing weaker inhibition of AChE.[7]
Protocol 3: α-Glucosidase Inhibition Assay [7] (Methodology as inferred from typical protocols, details not fully provided in abstract)
-
Prepare a solution of α-glucosidase enzyme in phosphate buffer.
-
Prepare solutions of the test compounds (7a-l) at various concentrations.
-
In a 96-well plate, add the enzyme solution, test compound solution, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm to quantify the release of p-nitrophenol.
-
Acarbose is used as a standard positive control.
-
Calculate the percentage inhibition and determine the IC₅₀ values.
Adrenoceptor Antagonism
The 1,4-benzodioxane structure is a well-known pharmacophore for α₁-adrenoceptor antagonists.[8] A series of derivatives related to the known antagonist WB4101 were synthesized by replacing its phenoxyethyl moiety with various N-alkyl piperazine substituents.[8] The binding profiles of these new compounds were assessed at α₁- and α₂-adrenoceptors, leading to the identification of molecular features that contribute to biological activity and further validating a pharmacophore model for this class of antagonists.[8]
Lipid Peroxidation Inhibition
Derivatives of 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin have been synthesized and evaluated as inhibitors of human low-density lipoprotein (LDL) peroxidation.[9] Several compounds were found to be significantly more active than the reference drug, probucol, with potencies ranging from 5 to over 45 times higher.[9] Selected potent compounds also exhibited calcium antagonist properties and, in one case, significant hypolipidemic activity in mice.[9]
Antibacterial Activity via FtsZ Inhibition
The benzodioxane-benzamide scaffold has been developed to target the bacterial cell division protein FtsZ, a promising target for combating antibiotic resistance, particularly in Gram-positive bacteria like Staphylococcus aureus.[10] A series of novel derivatives showed very low Minimum Inhibitory Concentrations (MICs) against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Bacillus subtilis.[10] These compounds were shown to perturb the formation of the FtsZ ring (Z ring), confirming their mechanism of action.[10]
Conclusion
The 2,3-dihydro-1,4-benzodioxine scaffold, with this compound as a key starting material, continues to be a highly valuable and versatile template in modern medicinal chemistry. The literature demonstrates its successful application in developing potent and selective inhibitors for a wide range of biological targets, including enzymes like PARP1 and α-glucosidase, G-protein coupled receptors like adrenoceptors, and essential bacterial proteins like FtsZ. The ease of synthesis and the ability to readily introduce diverse functional groups make this scaffold an attractive starting point for the design and development of new therapeutic agents. Future research will likely continue to exploit the privileged structure of 1,4-benzodioxane to address ongoing challenges in oncology, infectious diseases, and metabolic disorders.
References
- 1. tsijournals.com [tsijournals.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 2164-33-2 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the specific SDS for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine before handling, and adhere to all institutional and regulatory safety protocols. The absence of a complete, publicly available SDS for this compound necessitates that some of the following recommendations are based on data from structurally similar compounds and general principles for handling hazardous chemicals.
Executive Summary
This compound is a heterocyclic building block utilized in the synthesis of various organic compounds. Due to its chemical structure, which includes a reactive chloromethyl group, it is predicted to be a hazardous substance requiring stringent safety precautions. This guide provides a comprehensive overview of the known and inferred safety and handling protocols for this compound, including hazard identification, exposure controls, and emergency procedures. All personnel must be thoroughly trained on these procedures before working with this chemical.
Hazard Identification and Classification
Table 1: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Pictograms:
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation. As a potential lachrymator, it can cause tearing and pain.[3][4]
-
Ingestion: Harmful if swallowed.
Physical and Chemical Properties
Limited data is available for the physical and chemical properties of this compound.
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | ChemicalBook[5] |
| Molecular Weight | 184.62 g/mol | ChemicalBook[5] |
| CAS Number | 2164-33-2 | ChemicalBook[5] |
| Appearance | Not specified | - |
| Boiling Point | 108-109 °C @ 1 mmHg | Exclusive Chemistry Ltd. |
Experimental Protocols and Handling Procedures
Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound.
Caption: Standard laboratory workflow for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors, especially given its lachrymatory potential.[3][4] |
| Hand | Nitrile or neoprene gloves | Provides a barrier against skin contact.[3] |
| Body | Chemical-resistant lab coat | Protects against splashes and contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood is required. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of harmful vapors.[3][4] |
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8][9][10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
The following logical diagram outlines the steps for responding to a spill.
Caption: Logical flow for responding to a chemical spill.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alcohols, amines, and strong bases.[3]
Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations. This compound should be treated as hazardous waste and disposed of in a designated container for halogenated organic compounds.
Toxicology and Reactivity
Toxicological Information: No specific toxicological studies for this compound were found. Based on its structure as a potential alkylating agent and lachrymator, it should be handled as a toxic substance.
Reactivity Profile:
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[3]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 5. This compound | 2164-33-2 [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the solubility characteristics of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a theoretical framework for estimating its solubility in common organic solvents, alongside a detailed, generalized experimental protocol for its empirical determination.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzodioxane core functionalized with a chloromethyl group. This structure is of interest in medicinal chemistry and organic synthesis as a potential building block for more complex molecules. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 2164-33-2[1]
-
Molecular Formula: C₉H₉ClO₂
-
Key Structural Features: Aromatic benzene ring, a saturated dioxane ring, and a reactive chloromethyl substituent.
The presence of both a relatively nonpolar aromatic ring and polar ether linkages, combined with the polar chloromethyl group, suggests a nuanced solubility profile.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The molecule possesses both polar (ether oxygens, chloromethyl group) and nonpolar (benzene ring, ethylene bridge) regions, indicating it is unlikely to be extremely soluble in highly polar or entirely nonpolar solvents but will likely show good solubility in solvents of intermediate polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar ether and chloromethyl groups without the steric hindrance of hydrogen bonding. |
| Tetrahydrofuran (THF) | High | The ether structure of THF is highly compatible with the dioxo- moiety of the solute. | |
| Dimethylformamide (DMF) | Moderate to High | A highly polar aprotic solvent that should effectively solvate the molecule. | |
| Polar Protic | Methanol, Ethanol | Moderate | The hydrogen-bonding capability of these solvents may not be as effective in solvating the molecule compared to its interactions with polar aprotic solvents. |
| Water | Low to Insoluble | The large nonpolar benzene ring and the lack of strong hydrogen-bonding donor/acceptor sites on the solute will likely lead to poor aqueous solubility.[2] | |
| Nonpolar | Toluene, Hexane | Moderate to Low | The aromatic ring of toluene may interact favorably with the benzene ring of the solute, but the polar groups will hinder high solubility. Hexane is likely a poor solvent. |
| Chlorinated | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to solvate both the polar and nonpolar regions of the molecule. |
Disclaimer: The information in the table above is based on chemical structure and principles of solubility and is intended as a guideline. Experimental verification is necessary for quantitative assessment.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using the chosen analytical method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
References
An In-Depth Technical Guide on the Discovery and History of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This compound, primarily utilized as a chemical intermediate, played a significant role in the early development of adrenergic blocking agents. This document details the initial synthesis as reported by Fourneau, Maderni, and de Lestrange, and places it within the broader context of the exploration of 1,4-benzodioxane derivatives for therapeutic applications. Experimental protocols, quantitative data where available, and the relevant biological signaling pathways are presented to offer a thorough understanding for researchers and professionals in drug development.
Introduction
This compound, also known as 2-(chloromethyl)-1,4-benzodioxan, is a heterocyclic compound that has historically served as a crucial building block in the synthesis of pharmacologically active molecules. While not a therapeutic agent itself, its discovery was a key step in the development of the first sympatholytic drugs, agents that oppose the downstream effects of sympathetic nerve impulses. The 1,4-benzodioxane scaffold, in general, has been a versatile template in medicinal chemistry, leading to the development of a wide range of compounds with diverse biological activities.[1] This guide will focus on the initial discovery and synthesis of the chloromethyl derivative and the early pharmacological investigations that stemmed from its creation.
Discovery and Historical Context
The pioneering work on this compound was conducted by Ernest Fourneau and his collaborators, Maderni and de Lestrange. Their research in the early 20th century was foundational to the field of medicinal chemistry in France.[2] A 2007 review of the chemistry and pharmacology of benzodioxanes credits Fourneau, Maderni, and de Lestrange with the first synthesis of this compound.[3] They discovered that the hydroxyl group of 2-hydroxymethyl-1,4-benzodioxane could be readily displaced by a chlorine atom using thionyl chloride, yielding the target compound.[3]
This discovery was significant because the resulting 2-(chloromethyl) derivative proved to be a versatile intermediate. The chlorine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This reactivity was exploited to synthesize a variety of amine derivatives, which were among the first compounds to be investigated for their "paralyzing action on the sympathetic nervous system," a property now known as sympatholytic or adrenergic blocking activity.[3] This early research paved the way for the development of more sophisticated adrenergic antagonists.
Chemical Synthesis
The synthesis of this compound and its derivatives can be approached through various methods. The historical synthesis by Fourneau and his team represents the foundational method.
Historical Synthesis by Fourneau, Maderni, and de Lestrange
The original synthesis is a two-step process starting from pyrocatechol (catechol).
Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
The first step involves the reaction of pyrocatechol with epichlorohydrin in the presence of a base, such as potassium hydroxide, to form 2-hydroxymethyl-1,4-benzodioxane.[3]
Step 2: Synthesis of this compound
The second step is the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂).[3]
Experimental Protocol: Historical Synthesis (Reconstructed)
Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
-
To a stirred solution of pyrocatechol in a suitable solvent (e.g., ethanol or water), a stoichiometric amount of potassium hydroxide is added.
-
Epichlorohydrin is then added dropwise to the solution, and the reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude 2-hydroxymethyl-1,4-benzodioxane, which can be purified by distillation or crystallization.
Step 2: Synthesis of this compound
-
2-Hydroxymethyl-1,4-benzodioxane is dissolved in an inert solvent (e.g., chloroform or dichloromethane).
-
Thionyl chloride is added dropwise to the solution at a controlled temperature (typically cooled in an ice bath).
-
The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (as monitored by thin-layer chromatography).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Modern Synthetic Approaches to the 1,4-Benzodioxane Core
Modern synthetic chemistry has developed more refined and efficient methods for constructing the 1,4-benzodioxane ring system. A common strategy involves the reaction of a catechol derivative with a three-carbon synthon.
Experimental Protocol: Synthesis via Catechol and 3-Chloro-1,2-propanediol
A contemporary method for preparing the 1,4-benzodioxane core, which can then be further functionalized, involves the reaction of a catechol with 3-chloro-1,2-propanediol in the presence of a base.
-
A catechol derivative is reacted with 3-chloro-1,2-propanediol in the presence of a base.
-
The resulting diol is then subjected to cyclization under basic conditions to form the 1,4-benzodioxane ring.
This method is particularly useful for the synthesis of optically active 1,4-benzodioxane derivatives by using enantiomerically pure 3-chloro-1,2-propanediol.
Quantitative Data
Specific quantitative data from the original synthesis by Fourneau's team is not available in the readily accessible literature. However, for modern syntheses of related 1,4-benzodioxane derivatives, yields can be moderate to high, often in the range of 60-90%, depending on the specific substrates and reaction conditions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 2164-33-2 | C₉H₉ClO₂ | 184.62 | Not readily available | Not readily available |
| 1,4-Benzodioxan | 493-09-4 | C₈H₈O₂ | 136.15 | 212-214 | 33 |
Note: Physical properties for this compound are not consistently reported in public databases, reflecting its primary use as an intermediate.
Biological Activity and Signaling Pathways
While this compound is not used therapeutically, its derivatives were instrumental in the early study of adrenergic blockade. These compounds act as antagonists at adrenergic receptors, primarily the alpha-adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit. Their activation by endogenous catecholamines like norepinephrine and epinephrine leads to a signaling cascade that results in smooth muscle contraction. The derivatives synthesized from this compound function by blocking this pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade.
Experimental Workflow for Adrenergic Antagonist Screening
The following diagram illustrates a typical workflow for screening compounds for alpha-1 adrenergic antagonist activity, a process that would have been conceptually similar in its early stages for the derivatives of this compound.
Caption: Workflow for screening alpha-1 adrenergic antagonists.
Conclusion
This compound holds a significant place in the history of medicinal chemistry. While its direct application is as a synthetic intermediate, its discovery by Fourneau, Maderni, and de Lestrange was a pivotal moment that enabled the exploration of the 1,4-benzodioxane scaffold for its pharmacological potential. The early work on its amine derivatives as sympatholytic agents contributed to the broader understanding of adrenergic pharmacology and laid the groundwork for the development of modern adrenergic blocking drugs. This technical guide has provided a detailed account of its discovery, historical and modern synthetic approaches, and the biological context of its derivatives, offering valuable insights for researchers in the field of drug discovery and development.
References
A Technical Guide to 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a key building block in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, commercial suppliers, and its application in the development of therapeutic agents, particularly α1-adrenergic receptor antagonists and 5-HT1A receptor agonists.
Core Compound Properties and Commercial Availability
This compound is a versatile synthetic intermediate. Its benzodioxane moiety is a common scaffold in medicinal chemistry, recognized for its presence in numerous drug candidates.[1]
Quantitative Data
For researchers sourcing this compound, the following table summarizes key quantitative data. Purity levels and available quantities may vary between suppliers.
| Property | Value | Reference |
| CAS Number | 2164-33-2 | [2][3][4][5][6] |
| Molecular Formula | C₉H₉ClO₂ | [2][6] |
| Molecular Weight | 184.62 g/mol | [2][4][6] |
| Boiling Point | 108-109 °C (at 1 mmHg) | [2] |
| Refractive Index | 1.5540 | [2] |
| EINECS Number | 218-502-5 | [2][5] |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include:
-
Sigma-Aldrich: Offers the compound and various related benzodioxine derivatives.[4]
-
ChemicalBook: Provides a platform with multiple suppliers, often with detailed chemical properties.[3][5]
-
Exclusive Chemistry Ltd: Lists the compound with its key specifications.[2]
-
Santa Cruz Biotechnology: Supplies the compound for biochemical and proteomics research.[6]
-
Fisher Scientific: Offers a broad range of benzodioxane-containing compounds from various manufacturers.
-
J & K SCIENTIFIC LTD., Meryer (Shanghai) Chemical Technology Co., Ltd., Alfa Aesar, Energy Chemical, and Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. are among the suppliers listed on platforms like ChemicalBook.[5]
Synthetic Applications and Experimental Protocols
The primary utility of this compound in drug discovery lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a good leaving group, readily displaced by nucleophiles such as amines and phenoxides to form more complex molecules. This reactivity is central to its use in synthesizing compounds targeting G-protein coupled receptors.
General Experimental Workflow: Nucleophilic Substitution
The following diagram illustrates the general workflow for a nucleophilic substitution reaction involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This document provides a detailed protocol for the synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the reaction of catechol and epichlorohydrin to yield 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, which is subsequently chlorinated.
Step 1: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
The initial step involves the condensation reaction between catechol and epichlorohydrin in the presence of a base to form the heterocyclic intermediate, 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine.
Experimental Protocol:
-
A solution of catechol (1 equivalent) in a suitable solvent such as ethanol or isopropanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.2 equivalents), is added dropwise to the catechol solution while stirring.
-
Epichlorohydrin (1.1 equivalents) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for a period of 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in water and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of this compound
The second step is the chlorination of the hydroxyl group of the intermediate synthesized in Step 1 to produce the final product.[1]
Experimental Protocol:
-
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine (1 equivalent) is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) is added dropwise to the cooled solution with stirring.[1] A small amount of a catalyst, such as a few drops of dimethylformamide (DMF), can be added to facilitate the reaction.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 to 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is then carefully poured into ice-cold water to quench the excess thionyl chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.
-
The final product can be further purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data Summary
| Step | Reactants | Product | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| 1 | Catechol, Epichlorohydrin | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine | NaOH or KOH, Ethanol or Isopropanol | 60-80 | >95 |
| 2 | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine | This compound | Thionyl Chloride, Dichloromethane | 70-90 | >98 |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a versatile electrophilic building block in organic synthesis, particularly valuable in the development of pharmacologically active compounds. The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in a variety of therapeutic agents, including antihypertensives, antipsychotics, and antidepressants. The presence of a reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles. These reactions are fundamental for the synthesis of novel derivatives with potential applications in drug discovery and development.
General Reaction Scheme
The core reaction involves the displacement of the chloride ion from this compound by a nucleophile (Nu:). This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Application Notes and Protocols: 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine as a Versatile Building Block for Novel PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors. This document includes detailed synthetic strategies, experimental protocols for evaluating inhibitor efficacy, and a summary of the relevant biological data.
Introduction to PARP1 and the Role of Benzodioxane Scaffolds
Poly(ADP-ribose) polymerase-1 (PARP1) is a critical nuclear enzyme involved in DNA single-strand break repair.[1] Its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring mutations in the BRCA1/2 genes, through the principle of synthetic lethality.[1][2] The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[1] The incorporation of the 2,3-dihydro-1,4-benzodioxine core into PARP1 inhibitors offers a unique structural framework that can be exploited to achieve high potency and selectivity.
PARP1 Signaling Pathway in DNA Repair
Upon DNA damage, PARP1 binds to single-strand breaks, leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. PARP1 inhibitors block this catalytic activity, trapping PARP1 on the DNA and leading to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted to cytotoxic double-strand breaks, which in homologous recombination-deficient cells (e.g., BRCA-mutated), leads to cell death.
Synthetic Strategy for PARP1 Inhibitors
This compound serves as a versatile starting material for the synthesis of various heterocyclic cores common in PARP1 inhibitors. The chloromethyl group is an excellent electrophile for substitution reactions, allowing for the facile introduction of the benzodioxane moiety onto a nucleophilic scaffold. A proposed synthetic workflow is outlined below.
Protocol 1: Synthesis of a Benzodioxane-Substituted Phthalazinone Core
This protocol describes a plausible route to a key intermediate for PARP1 inhibitors starting from this compound.
Materials:
-
This compound
-
Phthalhydrazide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phthalhydrazide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzodioxane-substituted phthalazinone intermediate.
Quantitative Data of Benzodioxane-Based PARP1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives against the PARP1 enzyme.[1]
| Compound ID | Modification | PARP1 IC₅₀ (µM)[1] |
| 1 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 2 | 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | > 10 |
| 3 | 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxamide | > 10 |
| 4 | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-5-carboxamide | > 10 |
| 5 | 6-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | > 10 |
| 6 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.082 |
Experimental Protocols for Inhibitor Evaluation
Protocol 2: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol describes a method to determine the IC₅₀ value of a test compound against recombinant human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD⁺
-
Test compound (e.g., synthesized benzodioxane derivative)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
To each well of the histone-coated plate, add the test compound dilution.
-
Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: Cellular PARylation Assay (Western Blot)
This protocol is designed to assess the ability of a test compound to inhibit PARP1 activity in a cellular context.
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-PAR, anti-PARP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with H₂O₂ (e.g., 1 mM for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (anti-PAR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for total PARP1 and a loading control like β-actin.
References
Application Notes and Protocols for the Quantification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This compound is a potential impurity in pharmaceutical manufacturing and requires sensitive and accurate quantification. The following protocols are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound that can arise as a process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Due to its potential reactivity and genotoxic properties, it is crucial to control its presence at trace levels in drug substances and products. This document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and effective techniques for the quantification of such impurities.
Analytical Methods
The choice of analytical method depends on the required sensitivity, the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine quality control. GC-MS offers higher sensitivity and selectivity, which is often necessary for trace-level quantification of potentially genotoxic impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable approach for the quantification of this compound in bulk drug substances.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution: Accurately weigh about 100 mg of the API and dissolve it in a 10 mL volumetric flask with the diluent to obtain a sample solution of 10,000 µg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
3. Data Analysis:
-
Quantification is performed using an external standard calibration curve.
-
Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.
-
The concentration of the impurity in the sample is determined from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and is suitable for the trace-level determination of this compound, particularly when low detection limits are required.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 100 µg/mL of this compound reference standard in a suitable solvent such as methanol or dichloromethane. Create working standards by serial dilution.
-
Sample Solution: Dissolve approximately 50 mg of the API in 1 mL of a suitable solvent. Further dilution may be necessary depending on the expected impurity level.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | Capillary column with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial temperature 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the compound (e.g., molecular ion and characteristic fragment ions) |
3. Data Analysis:
-
Quantification is typically performed using an external standard calibration curve or the standard addition method.
-
The peak area of the selected ion(s) for this compound is plotted against the concentration.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analytical methods described. The values are illustrative and should be established for the specific application.
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.03 µg/mL |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Application Notes and Protocols for the Analysis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in laboratory samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the separation and quantification of moderately polar to non-polar compounds. Reverse-phase HPLC is particularly well-suited for the analysis of benzodioxane derivatives.[1]
Application Note
This HPLC method is designed for the accurate quantification and purity assessment of this compound. The method utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile and water to achieve optimal separation. Detection is performed using a UV detector, leveraging the chromophoric nature of the benzodioxane ring. This approach is applicable for monitoring reaction progress, assessing final product purity, and performing stability studies.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 70:30 water:acetonitrile) to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
2. HPLC Instrumentation and Conditions:
-
An analytical HPLC system equipped with a programmable solvent delivery system, an autosampler, and a UV detector is required.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a pure standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of standard solutions of known concentrations.
Quantitative Data Summary
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Expected Retention Time | 8 - 12 minutes (method dependent) |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering high selectivity and sensitivity for analyte identification.
Application Note
This GC-MS method is suitable for the trace-level detection and identification of this compound. The method employs a non-polar capillary column for separation, followed by electron ionization (EI) mass spectrometry for detection. This approach is highly specific and can be used for impurity profiling and confirmation of the analyte's identity. Given the potential for thermal lability, a cool on-column or splitless injection is recommended to minimize degradation in the injector.
Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of the sample in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Ensure the sample is free of non-volatile residues. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.
2. GC-MS Instrumentation and Conditions:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.
3. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The presence of isotopic peaks for chlorine (M+2) will be a key diagnostic feature.[3][4]
-
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Quantitative Data Summary
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 350 amu (Full Scan) |
| SIM Ions | To be determined from the full scan mass spectrum of a standard |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: Purification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine by Column Chromatography
Abstract
This application note details a robust and reproducible method for the purification of crude 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine using silica gel column chromatography. This protocol is designed for researchers, scientists, and drug development professionals who require a high-purity sample of the target compound, a key intermediate in the synthesis of various pharmaceuticals. The described methodology employs a straightforward normal-phase chromatography setup, providing a reliable means to remove synthetic byproducts and unreacted starting materials.
Introduction
This compound is a valuable building block in medicinal chemistry, notably in the development of alpha-adrenergic receptor antagonists and other therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase. This document provides a detailed protocol for the purification of the title compound, including recommended materials, step-by-step instructions, and expected outcomes.
Data Presentation
The following tables summarize the recommended parameters for the column chromatography procedure and present typical, illustrative results.
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | Diameter: 3 cm, Length: 40 cm |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (5% to 20%) |
| Flow Rate | ~5 mL/min (Gravity-driven) |
| Sample Preparation | Crude product dissolved in minimal dichloromethane |
| Sample Loading | Wet loading |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
Table 2: Illustrative Purification Results
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Retention Factor (Rf) on TLC* |
| Crude Product | ~85% | >98% | ~90% | 0.45 |
*TLC conditions: 10% Ethyl Acetate in Hexane on silica gel plates.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Materials and Equipment:
-
Glass chromatography column (3 cm x 40 cm)
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Crude this compound
-
Beakers, Erlenmeyer flasks, and collection test tubes
-
Separatory funnel (for eluent addition)
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in hexane (approx. 100 g of silica in 200 mL of hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and drain the excess hexane until the solvent level is just above the top of the silica bed.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound (e.g., 2 g) in a minimal amount of dichloromethane (approx. 3-5 mL).
-
Carefully add the dissolved sample onto the top layer of sand using a pipette.
-
Allow the sample solution to adsorb completely onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.
-
-
Elution:
-
Carefully add the initial eluent, 5% ethyl acetate in hexane, to the column without disturbing the top layer.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a chamber with 10% ethyl acetate in hexane. Visualize the spots under a UV lamp.
-
Gradually increase the polarity of the eluent to 10% and then 20% ethyl acetate in hexane to elute the target compound.
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
-
Isolation of Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, and Mass Spectrometry.
-
Visualization
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Synthesis of novel benzodioxane derivatives from 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of novel benzodioxane derivatives, starting from the versatile building block, 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This precursor is a valuable scaffold in medicinal chemistry, allowing for the introduction of a wide array of functional groups through nucleophilic substitution, leading to compounds with diverse biological activities.
Introduction
The 1,4-benzodioxane moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs. Its unique structural and electronic properties allow for favorable interactions with various biological targets. Starting from this compound, a reactive electrophile, a library of derivatives can be synthesized, primarily through the nucleophilic substitution of the chloride atom. This opens avenues for the development of novel therapeutics targeting a range of diseases.
General Reaction Scheme: Nucleophilic Substitution
The primary route for the derivatization of this compound is the SN2 reaction with various nucleophiles. The general transformation is depicted below:
Figure 1: General scheme for the nucleophilic substitution of this compound.
This reaction allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a diverse range of benzodioxane derivatives.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of representative benzodioxane derivatives using amine, phenol, and thiol nucleophiles.
Protocol 1: Synthesis of 2-((Piperidin-1-yl)methyl)-2,3-dihydro-1,4-benzodioxine (Amine Nucleophile)
This protocol details the synthesis of a piperidine-containing benzodioxane derivative, a common structural motif in pharmacologically active compounds.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-((piperidin-1-yl)methyl)-2,3-dihydro-1,4-benzodioxine.
Data Presentation:
| Reactant | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | 2-((Piperidin-1-yl)methyl)-2,3-dihydro-1,4-benzodioxine | Acetonitrile | K₂CO₃ | 60 | 12 | ~85 |
Protocol 2: Synthesis of 2-(Phenoxymethyl)-2,3-dihydro-1,4-benzodioxine (Phenol Nucleophile) via Williamson Ether Synthesis
This protocol utilizes the Williamson ether synthesis to couple a phenolic nucleophile with the benzodioxane scaffold.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.1 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-(phenoxymethyl)-2,3-dihydro-1,4-benzodioxine.
Data Presentation:
| Reactant | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenol | 2-(Phenoxymethyl)-2,3-dihydro-1,4-benzodioxine | DMF | NaH | RT | 18 | ~90 |
Protocol 3: Synthesis of 2-((Phenylthio)methyl)-2,3-dihydro-1,4-benzodioxine (Thiol Nucleophile)
This protocol describes the synthesis of a thioether derivative, which can be a precursor for further modifications like oxidation to sulfoxides and sulfones.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thiophenol (1.1 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.2 eq) and stir for 15 minutes at room temperature to form the sodium thiophenoxide salt.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-((phenylthio)methyl)-2,3-dihydro-1,4-benzodioxine.
Data Presentation:
| Reactant | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Thiophenol | 2-((Phenylthio)methyl)-2,3-dihydro-1,4-benzodioxine | Ethanol | NaOH | Reflux | 6 | ~92 |
Biological Activities and Signaling Pathways
Novel benzodioxane derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the underlying mechanisms of action is crucial for drug development. The following diagrams illustrate key signaling pathways that can be modulated by these derivatives.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers.
Figure 2: Simplified mTOR signaling pathway.
COX-2 Inflammatory Pathway
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key strategy for anti-inflammatory drugs.
Figure 3: COX-2 inflammatory pathway.
PARP-1 DNA Damage Repair Pathway
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in single-strand break repair. Inhibitors of PARP-1 are a promising class of anticancer agents.
Figure 4: PARP-1 DNA damage repair pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and initial biological evaluation of novel benzodioxane derivatives.
Figure 5: General experimental workflow.
These protocols and notes provide a solid foundation for the synthesis and exploration of novel benzodioxane derivatives. The versatility of the starting material, coupled with the potential for diverse biological activities, makes this an exciting area for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific needs and target molecules.
Application of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in the Synthesis of Antibacterial Agents: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine as a starting material for the synthesis of antibacterial agents. However, the 2,3-dihydro-1,4-benzodioxane scaffold is a key pharmacophore in a variety of potent antibacterial compounds. This document provides detailed application notes and protocols for the synthesis of antibacterial agents from structurally related and readily accessible 2,3-dihydro-1,4-benzodioxane derivatives, which can serve as a valuable resource for researchers and drug development professionals interested in this chemical space.
The following sections detail the synthesis, characterization, and antibacterial evaluation of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides and novel acetamide derivatives incorporating the 1,3,4-oxadiazole moiety, both of which have shown promising antibacterial activity.
Synthesis and Antibacterial Activity of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides
The synthesis of a series of N-substituted sulfonamides incorporating the 1,4-benzodioxin ring has been reported, with some derivatives exhibiting notable antibacterial potential. The synthetic pathway commences with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride to form the parent sulfonamide, which is subsequently N-alkylated/aralkylated.
Quantitative Data Summary
Table 1: Antibacterial Activity of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides (5a-e) [1][2]
| Compound | R Group | Yield (%) | S. typhi (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 3 | H | 82 | >100 | >100 | 50 | >100 | >100 |
| 5a | 2-Bromoethyl | 97 | 25 | 50 | 50 | >100 | >100 |
| 5b | 2-Phenethyl | 95 | >100 | >100 | 75 | >100 | >100 |
| 5c | 3-Phenylpropyl | 92 | >100 | >100 | >100 | >100 | >100 |
| 5d | 2-Chlorobenzyl | 96 | >100 | >100 | >100 | >100 | >100 |
| 5e | 4-Chlorobenzyl | 94 | >100 | >100 | >100 | >100 | >100 |
| Ciprofloxacin | - | - | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |
Note: MIC values represent the minimum inhibitory concentration.
Experimental Protocols
Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) [1][2]
-
Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1) in 10% aqueous Na2CO3 solution.
-
Add 4-methylbenzenesulfonyl chloride (2) to the solution while maintaining the pH at 9-10 by the controlled addition of the Na2CO3 solution.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, collect the precipitate by filtration, wash with distilled water, and dry to afford the pure product (3).
General Procedure for the Synthesis of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides (5a-e) [1][2]
-
Dissolve N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) in N,N-dimethylformamide (DMF).
-
Add a catalytic amount of lithium hydride (LiH) to the solution and stir for 2-3 hours at room temperature.
-
Slowly add the respective alkyl/aralkyl halide (4a-e) to the reaction mixture.
-
Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold distilled water to precipitate the product.
-
Collect the precipitate by filtration or extract with chloroform, depending on the nature of the product.
-
Purify the crude product by recrystallization from an appropriate solvent.
Antibacterial Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacterial suspension without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagrams
Caption: Synthetic pathway for N-substituted benzodioxin sulfonamides.
Synthesis and Antibacterial Activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
This class of compounds features a 1,4-benzodioxane moiety linked to a 1,3,4-oxadiazole ring through an acetamide spacer. Several derivatives have demonstrated potent activity against a range of bacterial strains.
Quantitative Data Summary
Table 2: Antibacterial Activity of Novel Acetamide Derivatives (8a-k) [3]
| Compound | R Group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 8a | H | 10 | 15 | 20 | 25 |
| 8b | 2-Cl | 8 | 12 | 15 | 20 |
| 8c | 3-Cl | 9 | 14 | 18 | 22 |
| 8d | 4-Cl | 7 | 10 | 12 | 15 |
| 8e | 2-NO2 | 12 | 18 | 25 | 30 |
| 8f | 3-NO2 | 11 | 16 | 22 | 28 |
| 8g | 4-NO2 | 10 | 15 | 20 | 25 |
| 8h | 2-CH3 | 15 | 20 | 28 | 35 |
| 8i | 3-CH3 | 14 | 18 | 25 | 32 |
| 8j | 4-CH3 | 12 | 16 | 22 | 28 |
| 8k | 4-OCH3 | 18 | 25 | 35 | 40 |
| Ciprofloxacin | - | 6 | 8 | 10 | 12 |
Experimental Protocols
Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (3) [3]
-
Dissolve 1,4-benzodioxane-6-amine (1) in an aqueous alkaline medium.
-
Add 2-bromoacetyl bromide (2) dropwise to the solution while maintaining the pH and temperature.
-
Stir the reaction mixture until the reaction is complete as monitored by TLC.
-
Collect the resulting precipitate, wash thoroughly with water, and dry to obtain the bromoacetamide intermediate (3).
General Procedure for the Synthesis of 5-(un/substituted-phenyl)-1,3,4-oxadiazole-2-thiols (7a-k) [3]
This is a multi-step process:
-
Esterification: React the substituted benzoic acid (4a-k) with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain the corresponding ethyl ester.
-
Hydrazinolysis: Reflux the obtained ester with hydrazine hydrate in ethanol to yield the carbohydrazide.
-
Cyclization: React the carbohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the 1,3,4-oxadiazole-2-thiol (7a-k).
General Procedure for the Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k) [3]
-
Dissolve the respective 5-(un/substituted-phenyl)-1,3,4-oxadiazole-2-thiol (7a-k) in an aprotic polar solvent like DMF.
-
Add a base such as potassium carbonate to the solution.
-
Add N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (3) to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the final product.
-
Filter, wash, and recrystallize the crude product to obtain the pure acetamide derivative (8a-k).
Diagrams
Caption: General synthetic scheme for novel acetamide derivatives.
References
- 1. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Substituted 2-(Aminomethyl)-2,3-dihydro-1,4-benzodioxines
Abstract
This document provides a detailed experimental procedure for the nucleophilic substitution reaction between 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and various primary and secondary amines. This reaction is a fundamental step in the synthesis of a wide range of biologically active compounds, leveraging the versatile 1,4-benzodioxane scaffold. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods to obtain the desired N-substituted 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxine derivatives.
Introduction
The 2,3-dihydro-1,4-benzodioxin moiety is a prominent pharmacophore found in numerous therapeutic agents.[1] Its derivatives are known to exhibit a variety of biological activities, including α-adrenergic blocking and potential applications in cardiovascular and central nervous system treatments.[2] The synthesis of N-substituted 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxines is of significant interest to medicinal chemists and drug development professionals. The general reaction involves the displacement of the chloride ion from this compound by an amine nucleophile. This protocol provides a generalized and robust method for this transformation.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-substituted 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxines.
Experimental Protocol
This protocol describes a general procedure for the reaction. Optimal conditions such as temperature, reaction time, and choice of base may vary depending on the specific amine used.
Materials and Equipment:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as DMF or acetonitrile.
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq) to the solution. Subsequently, add a base such as anhydrous potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq). The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C. The progress of the reaction should be monitored by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxine.
Data Presentation
The following table summarizes representative quantitative data for the reaction with a selection of amines under specific conditions. Actual results may vary.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| Morpholine | K₂CO₃ | DMF | 80 | 8 | 82 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 12 | 78 |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 65 |
Note: The data presented is illustrative and based on typical outcomes for similar reactions. Researchers should optimize conditions for their specific substrates.
Visualized Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of N-substituted 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxines.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Anhydrous solvents should be handled under an inert atmosphere to prevent moisture contamination.
Conclusion
The protocol described provides a reliable and adaptable method for the synthesis of a variety of N-substituted 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxine derivatives. This procedure is crucial for researchers in medicinal chemistry and drug discovery who are exploring the therapeutic potential of this important class of compounds. Further optimization of reaction conditions for specific amines may be necessary to achieve maximum yields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the initial formation of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine followed by its chlorination.
Step 1: Synthesis of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine from Catechol and Epichlorohydrin
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the hydroxymethyl intermediate. | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred vigorously at the recommended temperature (e.g., 100°C) for a sufficient duration. Monitor reaction progress using Thin Layer Chromatography (TLC).[1] |
| Incorrect stoichiometry of reactants. | Use a molar excess of epichlorohydrin relative to catechol to favor the desired reaction. A common ratio is 3 moles of epichlorohydrin to 1 mole of catechol.[1] | |
| Ineffective base or incorrect pH. | Use a strong base like potassium hydroxide (KOH) and ensure the reaction medium is sufficiently alkaline.[1] The concentration of the base is also critical; a 10% aqueous solution is often used.[1] | |
| Side reactions: Polymerization of epichlorohydrin. | Add the base solution portion-wise to control the reaction temperature and minimize polymerization. | |
| Side reactions: Formation of bis-benzodioxane byproduct. | Using an excess of epichlorohydrin can help minimize the formation of this byproduct where a second catechol molecule reacts. | |
| Product is an oil and does not crystallize. | Presence of impurities. | Purify the crude product by column chromatography on silica gel before attempting crystallization. |
| Incorrect crystallization solvent. | Recrystallization from ethanol is a commonly used method for obtaining a solid product.[1] | |
| Low yield after work-up. | Inefficient extraction of the product. | Extract the reaction mixture thoroughly with a suitable organic solvent like ether or dichloromethane. Perform multiple extractions to maximize recovery.[1] |
| Loss of product during washing steps. | Use dilute base (e.g., dilute KOH solution) and water for washing the organic extract to remove unreacted catechol and other water-soluble impurities without significant product loss.[1] |
Step 2: Chlorination of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound. | Incomplete reaction with the chlorinating agent. | Use a molar excess of the chlorinating agent, such as thionyl chloride (SOCl₂). Ensure the reaction is carried out for a sufficient time, monitoring by TLC. |
| Decomposition of the product. | The reaction with thionyl chloride can be exothermic. Maintain a low reaction temperature (e.g., 0°C to room temperature) to prevent degradation of the desired product. | |
| Side reactions: Formation of elimination or rearrangement byproducts. | The use of a base like pyridine can help to neutralize the HCl generated during the reaction with SOCl₂, which can minimize acid-catalyzed side reactions. | |
| Presence of significant impurities in the final product. | Unreacted starting material (the alcohol). | Ensure the reaction goes to completion by using a slight excess of the chlorinating agent and adequate reaction time. |
| Byproducts from the chlorination reaction. | Purify the crude product by distillation under reduced pressure or by column chromatography to remove impurities. | |
| Residual solvent or chlorinating agent. | After the reaction, ensure all volatile components like excess thionyl chloride and the solvent are thoroughly removed under reduced pressure. | |
| Difficulty in isolating the pure product. | The product is an oil at room temperature. | Purification by vacuum distillation is often the most effective method for isolating the final product as a pure oil. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound with a good yield?
A1: The most frequently cited and generally higher-yielding method is a two-step synthesis. The first step is the reaction of catechol with an excess of epichlorohydrin in the presence of a base like potassium hydroxide to form 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine.[1] The second step involves the chlorination of this alcohol intermediate, typically with thionyl chloride (SOCl₂), to yield the final product.
Q2: What are the critical parameters to control in the first step (synthesis of the hydroxymethyl intermediate) to maximize the yield?
A2: To maximize the yield of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the choice and addition of the base. Using a significant excess of epichlorohydrin (e.g., 3:1 molar ratio to catechol) and maintaining a reaction temperature of around 100°C with vigorous stirring are key.[1] The gradual addition of a strong base like 10% aqueous potassium hydroxide helps to control the exothermic nature of the reaction and minimize side reactions.[1]
Q3: What are the best practices for the chlorination of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine?
A3: For the chlorination step, using thionyl chloride (SOCl₂) is a common and effective method. It is advisable to perform the reaction at a controlled temperature, often starting at 0°C and then allowing it to proceed at room temperature. The use of a base like pyridine is recommended to neutralize the HCl byproduct, which can help in preventing acid-catalyzed side reactions and drive the reaction to completion. After the reaction, the excess SOCl₂ and solvent should be removed under reduced pressure, and the product can be purified by vacuum distillation.
Q4: I am observing the formation of a significant amount of a high-boiling point byproduct in the first step. What could it be and how can I avoid it?
A4: A common high-boiling point byproduct is the bis-benzodioxane, formed by the reaction of two molecules of catechol with one molecule of epichlorohydrin at both ends. To minimize its formation, it is essential to use a molar excess of epichlorohydrin. This ensures that the catechol is more likely to react with a fresh molecule of epichlorohydrin rather than the already formed hydroxymethyl intermediate.
Q5: My final product after chlorination is dark-colored. What is the cause and how can I purify it?
A5: A dark coloration can indicate the presence of decomposition products or other impurities. This can result from using too high a reaction temperature during the chlorination step or from prolonged reaction times. To obtain a pure, often colorless or slightly yellow product, purification by vacuum distillation is highly recommended. If distillation is not effective, column chromatography on silica gel can be employed.
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add catechol (0.5 mole).
-
Reaction Setup: To the catechol, add epichlorohydrin (1.5 moles) and a 10% aqueous solution of potassium hydroxide (1 mole).[1]
-
Reaction Execution: Heat the mixture to 100°C and stir vigorously. The reaction is typically carried out for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the mixture with diethyl ether.
-
Purification: Wash the ether extract with a dilute potassium hydroxide solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Crystallization: Recrystallize the crude product from ethanol to yield pure 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine as a solid.[1]
Protocol 2: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.
-
Reaction Setup: Cool the solution in an ice bath to 0°C.
-
Reaction Execution: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. The addition of a catalytic amount of pyridine (0.1 equivalents) can be beneficial.
-
Work-up: Once the reaction is complete, carefully quench any excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear oil.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for the Synthesis of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
| Catechol (equiv.) | Epichlorohydrin (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3 | KOH (2) | Water | 100 | Not specified | Not specified | [1] |
| 1 | 1.8 | Pyridine (0.1) then NaOH | Ethyl acetate / Methanol | 40 then 0 | 72 then 2.5 | 53-68 | A known synthetic procedure |
Note: Yields can vary significantly based on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Common side reactions and byproducts in the synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This key intermediate is notably used in the synthesis of pharmaceuticals such as Doxazosin.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of synthesis: the formation of the benzodioxane ring and the subsequent chlorination of the hydroxymethyl intermediate.
Stage 1: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
The primary route for this stage is the reaction of catechol with epichlorohydrin.
Issue 1: Low Yield of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
| Potential Cause | Recommended Action |
| Incomplete reaction | - Ensure stoichiometric amounts of catechol and epichlorohydrin are used. An excess of epichlorohydrin can lead to the formation of byproducts. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| Suboptimal reaction temperature | - Maintain the reaction temperature as specified in the protocol. Deviations can affect reaction kinetics and lead to side reactions. |
| Inefficient base catalysis | - The choice and concentration of the base (e.g., sodium hydroxide, potassium carbonate) are critical. Ensure the base is fresh and of the correct concentration. |
| Poor phase transfer catalysis (if applicable) | - If using a phase transfer catalyst, ensure its activity and appropriate concentration. |
Issue 2: Formation of Significant Byproducts
| Common Byproduct | Identification | Mitigation Strategy |
| 1,2-Bis(2,3-dihydroxypropoxy)benzene (Diether) | Higher boiling point than the desired product. May appear as a less polar spot on TLC. | Use a molar ratio of catechol to epichlorohydrin greater than or equal to 1:1. |
| Polymeric materials | Insoluble, tar-like substances. | Maintain a controlled reaction temperature and avoid localized overheating. Ensure efficient stirring. |
| Isomeric products | Difficult to distinguish from the desired product without advanced analytical techniques (e.g., NMR, GC-MS). | The reaction of catechol with epichlorohydrin can proceed via different mechanisms. Controlling the reaction conditions (temperature, base) can favor the desired isomer. |
| Unreacted Catechol | Can be detected by TLC. | Ensure sufficient epichlorohydrin is used to react with all the catechol. Purification by column chromatography or recrystallization can remove unreacted catechol. |
Stage 2: Chlorination of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
This stage typically involves the use of a chlorinating agent like thionyl chloride (SOCl₂).
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete reaction | - Use a slight excess of the chlorinating agent (e.g., thionyl chloride). - Monitor the reaction progress by TLC. The product is more nonpolar than the starting alcohol. |
| Decomposition of the product | - The reaction with thionyl chloride is often exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the reagent to prevent degradation. |
| Hydrolysis of the product | - The product is sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Impurities in the Final Product
| Common Impurity | Identification | Mitigation Strategy |
| Unreacted 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine | More polar spot on TLC compared to the product. | Ensure a sufficient amount of chlorinating agent is used and that the reaction goes to completion. Can be removed by column chromatography. |
| Dimerized or elimination products | May be observed as less polar byproducts in GC-MS or TLC. | Control the reaction temperature and avoid prolonged reaction times. |
| Chlorinated byproducts from solvent | If a reactive solvent is used, it may be chlorinated. | Use an inert solvent such as dichloromethane or chloroform. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of the benzodioxane ring from catechol and epichlorohydrin?
A1: The most common side reaction is the formation of a diether, where a second molecule of epichlorohydrin reacts with the remaining hydroxyl group of catechol. This can be minimized by using a molar excess of catechol. Polymerization can also occur, especially at higher temperatures.
Q2: My reaction mixture for the catechol and epichlorohydrin reaction turned dark brown. What does this indicate?
A2: A dark brown or black color often suggests the formation of polymeric byproducts due to overheating or the presence of impurities that catalyze polymerization. It is crucial to maintain careful temperature control and use pure starting materials.
Q3: What is the best way to purify the crude this compound?
A3: Purification is typically achieved through column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent may also be an effective method for obtaining a pure product.
Q4: Are there any specific safety precautions I should take when working with thionyl chloride?
A4: Yes, thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving thionyl chloride should be performed under anhydrous conditions.
Q5: How can I confirm the structure of my final product and assess its purity?
A5: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields
| Stage | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzodioxane Formation | Catechol, Epichlorohydrin | Sodium Hydroxide | Water/Ethanol | 80-100 | 60-80 |
| Chlorination | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine | Thionyl Chloride | Dichloromethane | 0 to room temp. | 85-95 |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Key Experiment 1: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a mixture of water and ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the catechol solution while stirring.
-
Addition of Epichlorohydrin: To the resulting solution, add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine as a solid.
Key Experiment 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Visualizations
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help optimize nucleophilic substitution reactions and overcome common challenges. The 2,3-dihydro-1,4-benzodioxine scaffold is a significant motif in medicinal chemistry, making this substrate a valuable building block for various drug candidates.[1]
Frequently Asked Questions (FAQs)
Q1: What type of nucleophilic substitution mechanism should I expect with this compound? A1: this compound is a benzylic-like halide. The chloromethyl group is attached to a carbon adjacent to an oxygen and a substituted benzene ring. This structure can potentially undergo both S(_N)1 and S(_N)2 reactions. The operative mechanism will depend on the reaction conditions:
-
S(_N)2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[2][3]
-
S(_N)1 Pathway: May be promoted by weaker nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize a potential carbocation intermediate.[3]
For most synthetic applications aiming for high yield and specificity, conditions favoring the S(_N)2 mechanism are typically employed.
Q2: Which bases are recommended for reactions with different nucleophiles? A2: The choice of base is critical and depends on the pKa of the nucleophile.
-
For Amine Nucleophiles: A non-nucleophilic organic base like Diisopropylethylamine (DIEA) or triethylamine (TEA) is often sufficient to neutralize the HCl generated.[4] For less reactive amines, a stronger base like potassium carbonate (K₂CO₃) can be used.
-
For Phenol and Thiol Nucleophiles: An inorganic base is required to deprotonate the nucleophile, significantly increasing its reactivity. Potassium carbonate (K₂CO₃) is a common and effective choice. For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be used. Stronger bases like sodium hydride (NaH) can also be employed but may increase the risk of side reactions.[1]
Q3: What are the best solvents for this reaction? A3: Polar aprotic solvents are generally the best choice as they can dissolve the reagents and stabilize charged intermediates without solvating the nucleophile excessively. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
Q4: What are the typical reaction temperatures and times? A4: Reaction conditions can vary widely.
-
Temperature: Reactions with potent nucleophiles like thiolates may proceed at room temperature. However, for many amines and phenols, heating is often required, typically in the range of 60-120 °C.[5][6]
-
Time: Reaction times can range from a few hours to over 24 hours. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Q5: What are the most common side reactions? A5: The most common side reactions include:
-
Over-alkylation: With primary or secondary amines, the product can act as a nucleophile and react with another molecule of the starting material, leading to di-substituted products.[3] Using an excess of the amine nucleophile can help minimize this.
-
Elimination: Strongly basic or sterically hindered nucleophiles can promote the elimination of HCl to form an exocyclic double bond, though this is less common for this substrate.[7]
-
Decomposition: At excessively high temperatures, the starting material or product may decompose, often indicated by the reaction mixture turning dark.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: The nucleophile, base, or substrate may have degraded. 2. Insufficient Base: The nucleophile (especially phenols/thiols) is not fully deprotonated. 3. Low Temperature: The reaction lacks sufficient activation energy.[7] | 1. Use fresh or purified reagents. Ensure solvents are anhydrous. 2. Use at least a stoichiometric amount of base (1.1-1.5 equivalents). 3. Gradually increase the reaction temperature in 10-20 °C increments while monitoring by TLC.[6] |
| Starting Material Unreacted | 1. Short Reaction Time: The reaction has not reached completion. 2. Poor Nucleophile: The chosen nucleophile is not reactive enough under the current conditions. 3. Inappropriate Solvent: The solvent may be hindering the reaction (e.g., protic solvents weakening the nucleophile). | 1. Increase the reaction time and continue monitoring.[7] 2. Add a stronger base to enhance nucleophilicity or consider a more reactive nucleophile. 3. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of Multiple Products | 1. Over-alkylation (Amines): The product is reacting further with the starting material.[3] 2. Side Reactions: Other reactive sites on the nucleophile or substrate are participating. | 1. Use a 2 to 5-fold excess of the amine nucleophile. 2. Lower the reaction temperature. If applicable, use protecting groups on the nucleophile. |
| Reaction Mixture Darkens / Decomposition | 1. Excessively High Temperature: The reagents or products are not stable at the reaction temperature. 2. Base is Too Strong: A very strong base (e.g., NaH) may be causing decomposition.[6] | 1. Reduce the reaction temperature. 2. Switch to a milder base such as K₂CO₃ or Cs₂CO₃. |
Data Summary Tables
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
| Nucleophile Type | Recommended Base | Typical Solvent | Temperature Range (°C) |
| Primary/Secondary Amines | K₂CO₃, DIEA | Acetonitrile, DMF | 25 - 80 |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 60 - 100 |
| Thiols | K₂CO₃, NaH | DMF, THF | 25 - 60 |
Note: These are general guidelines. Optimization is recommended for each specific substrate/nucleophile combination.
Experimental Protocols
General Protocol for Reaction with an Amine Nucleophile (e.g., Piperidine)
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate).
-
Addition of Reagents: Add piperidine (1.2 eq) to the stirring solution, followed by powdered anhydrous potassium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to 60 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material spot is fully consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Caption: A typical workflow for nucleophilic substitution reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting guide for the purification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This guide provides troubleshooting solutions and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine.
Troubleshooting Guide
Problem 1: Low or No Yield After Purification
Q: I have a very low yield of my target compound after purification. What are the possible causes and how can I improve it?
A: Low yield can stem from several factors throughout the experimental process. Here are some common causes and solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion.
-
Solution: Before purification, always check the reaction progress using Thin Layer Chromatography (TLC). A well-run reaction should show the complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions (e.g., temperature, catalyst).
-
-
Product Loss During Extraction: The target compound may have been lost during the aqueous workup.
-
Solution: Ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous layer.[1]
-
-
Improper Chromatography Conditions: The chosen solvent system for column chromatography might be too polar, causing your product to elute too quickly with impurities, or not polar enough, leading to the product remaining on the column.
-
Solution: Develop an optimal solvent system using TLC first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. This will ensure good separation on the column.
-
-
Product Degradation on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel.
-
Solution: Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Problem 2: Persistent Impurities in the Final Product
Q: My purified product still shows impurities when analyzed by HPLC or NMR. How can I remove them?
A: The nature of the impurity will dictate the best purification strategy. Here are some common impurities and how to address them:
-
Unreacted Starting Materials: Catechol or epichlorohydrin derivatives may remain.
-
Solution: These are often more polar than the product. A well-optimized flash column chromatography with a gradient elution should effectively separate these.
-
-
Side-Products: A common side-product is the corresponding hydroxymethyl derivative (2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine), formed by hydrolysis of the chloromethyl group.
-
Solution: This impurity is more polar than the target compound. Careful column chromatography should allow for separation. Alternatively, recrystallization from a non-polar solvent may leave the more polar impurity in the mother liquor.
-
-
Solvent Impurities: Residual solvents from the reaction or purification can be present.
-
Solution: Dry the purified product under high vacuum for an extended period. If the solvent is high-boiling (like DMF or DMSO), it may be necessary to perform an additional purification step like recrystallization or a short-path distillation if the compound is thermally stable.
-
Problem 3: The Purified Product is an Oil Instead of a Solid
Q: The literature reports my compound as a solid, but I have obtained a persistent oil. How can I induce crystallization?
A: Obtaining an oil suggests the presence of impurities that are inhibiting crystallization or that the compound is in a metastable state.
-
Purity Check: First, ensure the purity of your compound is high (>95%) using HPLC or NMR. If significant impurities are present, another round of purification is necessary.
-
Recrystallization Techniques:
-
Solvent Screening: Experiment with various solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Try combinations of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane).
-
Seeding: If you have a small amount of solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for flash chromatography of this compound?
A1: A common starting point for normal-phase flash chromatography is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[2] A gradient elution, for example, from 5% to 20% ethyl acetate in hexane, often provides good separation. The optimal ratio should be determined by TLC analysis first.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Use TLC to analyze the fractions collected from the column. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that contain the pure product.
Q3: What are the expected spectroscopic data for pure this compound?
A3: While specific data can vary slightly based on the instrumentation and solvent, you should consult literature sources or spectral databases for reference spectra (¹H NMR, ¹³C NMR, MS). The presence of the chloromethyl group and the benzodioxane core should be identifiable.
Q4: Is this compound considered a hazardous substance?
A4: As a chloromethyl derivative, it should be handled with care as it is a potential alkylating agent and may be a genotoxic impurity.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material | Rf of Product | Rf of Polar Impurity | Observations |
| 95:5 | 0.8 | 0.6 | 0.1 | Good separation, but product Rf is a bit high. |
| 90:10 | 0.7 | 0.4 | <0.1 | Good separation, product is well-positioned. |
| 80:20 | 0.5 | 0.2 | <0.1 | Excellent separation, ideal for column chromatography. |
Table 2: Example of Column Chromatography Fraction Analysis
| Fraction # | TLC Result (Product Spot) | Purity (Hypothetical HPLC) | Decision |
| 1-5 | None | - | Discard |
| 6-8 | Faint | <90% | Combine as impure fraction |
| 9-15 | Strong, Single Spot | >98% | Combine as pure product |
| 16-18 | Faint, with tailing | <95% | Combine as impure fraction |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. If using a gradient, start with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting product under high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Standard purification workflow for this compound.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. The most common method for synthesizing this compound is the reaction of catechol with epichlorohydrin in the presence of a base.
Potential Impurities from Catechol and Epichlorohydrin Synthesis:
-
Unreacted Starting Materials: Catechol and residual epichlorohydrin.
-
Isomeric Byproduct: 3-Chloro-1-(2-hydroxyphenoxy)propan-2-ol, arising from the alternative ring-opening of the epoxide.
-
Polymeric Byproducts: Polymers formed from epichlorohydrin under basic conditions.
-
Residual Base: The base used to catalyze the reaction (e.g., sodium hydroxide, potassium carbonate).
-
Solvent Residues: Residual reaction solvents.
-
Hydrolysis Product: 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, formed if water is present during workup or purification.
A second common synthetic route is the chlorination of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxane using a chlorinating agent like thionyl chloride.
Potential Impurities from Chlorination Synthesis:
-
Unreacted Starting Material: 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxane.
-
Reagent Byproducts: Byproducts from the chlorinating agent (e.g., sulfur dioxide and hydrochloric acid from thionyl chloride).
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A common solvent system for TLC analysis is a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light (254 nm) as the benzodioxine ring is UV active.[1] Alternatively, staining with a potassium permanganate solution can be used to visualize the compounds, which will appear as yellow spots on a purple background.
Troubleshooting Purification Issues
Issue 1: My crude product is a dark, oily residue.
-
Possible Cause: This often indicates the presence of polymeric byproducts and unreacted catechol, which can oxidize and darken over time.
-
Troubleshooting Steps:
-
Aqueous Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with an aqueous basic solution (e.g., 1M NaOH) to remove unreacted catechol.[2] Follow this with a water wash and then a brine wash to remove any remaining aqueous base and dissolved salts.
-
Activated Carbon Treatment: If the color persists after the aqueous wash, you can stir the organic solution with a small amount of activated carbon for 15-30 minutes, followed by filtration through a pad of celite. This can help remove colored impurities.
-
Column Chromatography: If the oil does not solidify and remains colored, flash column chromatography is the recommended next step.
-
Issue 2: I'm having difficulty getting my product to crystallize during recrystallization.
-
Possible Cause: The presence of significant impurities can inhibit crystallization, causing the product to "oil out." The chosen solvent system may also not be optimal.
-
Troubleshooting Steps:
-
Solvent System Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, ethanol is a good starting point.[3] If the product is too soluble in ethanol, a two-solvent system like ethanol/water or ethyl acetate/hexanes can be effective.
-
Procedure for Two-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the "good" solvent (the one it is more soluble in, e.g., ethanol or ethyl acetate) at an elevated temperature.
-
Slowly add the "poor" solvent (the one it is less soluble in, e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
-
Seeding: If crystals are slow to form, adding a small seed crystal of pure product can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Issue 3: My purified product still shows impurities by NMR analysis.
-
Possible Cause: Some impurities may co-elute with the product during chromatography or co-precipitate during recrystallization.
-
Troubleshooting Steps:
-
Optimize Chromatography: If using flash chromatography, try a shallower solvent gradient or a different solvent system. For example, if you used an ethyl acetate/hexane gradient, consider trying a dichloromethane/methanol system.[4]
-
Repeat Purification: A second purification step (e.g., recrystallization after column chromatography) can often remove stubborn impurities.
-
Vacuum Distillation: For liquid products, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities. The boiling point of this compound is not widely reported, but for analogous compounds, distillation under reduced pressure is a common purification technique.
-
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline for purifying approximately 1 gram of crude product.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Purity Enhancement via Flash Chromatography
| Parameter | Before Purification | After Purification |
| Appearance | Dark, viscous oil | Colorless to pale yellow oil/solid |
| Purity (by HPLC) | ~70-85% | >98% |
Recrystallization from Ethanol/Water
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, add warm water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Data Presentation: Purity Enhancement via Recrystallization
| Parameter | Before Purification | After Purification |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Purity (by NMR) | ~90% | >99% |
| Melting Point | Broad range | Sharp melting point |
Visualizations
Caption: General purification workflow for this compound.
Caption: Common impurities based on the synthetic route of the target compound.
References
Preventing decomposition of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine during reactions
Welcome to the technical support center for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are nucleophilic substitution, base-catalyzed side reactions, and potential polymerization. The benzylic chloride is highly reactive and susceptible to attack by various nucleophiles.
Q2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A2: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of decomposition. This is often due to side reactions with nucleophiles present in your reaction, or base-catalyzed degradation. It is crucial to ensure all reagents and solvents are pure and dry, and to control the reaction temperature and pH.
Q3: Can this compound undergo polymerization?
A3: Yes, similar to other reactive chloromethyl compounds, there is a potential for polymerization, especially in the presence of certain initiators or under harsh conditions such as high heat. This can lead to the formation of oligomeric or polymeric byproducts.
Q4: What are the initial signs of decomposition to watch for?
A4: Besides visual changes like color darkening, be vigilant for:
-
A decrease in the concentration of your starting material that is faster than expected for the desired reaction.
-
The appearance of new, unexpected peaks in your analytical chromatograms (GC-MS or LC-MS).
-
Changes in the physical properties of the reaction mixture, such as increased viscosity.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and formation of a polar byproduct. | Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a byproduct with a mass corresponding to the addition of the amine reagent's molecular weight minus HCl. | Nucleophilic Substitution: The amine reagent is acting as a nucleophile and displacing the chloride. | If the amine is not the intended reactant, consider protecting it. If it is the reactant, optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to favor the desired reaction pathway. |
| Reaction mixture becomes viscous or solidifies. | Polymerization: The compound may be undergoing polymerization. | Lower the reaction temperature. Use a less coordinating solvent. Consider the addition of a radical scavenger if a radical-initiated polymerization is suspected. |
| Multiple unidentified byproducts are observed. | Base-catalyzed decomposition: Strong bases can promote elimination or other side reactions. | Use a non-nucleophilic base (e.g., proton sponge, DBU in specific cases) or a sterically hindered base. Carefully control the stoichiometry of the base. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for reacting this compound with a primary or secondary amine while minimizing decomposition.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF) to a concentration of 0.1-0.5 M.
-
Reagent Addition: In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the solution of this compound to 0 °C. Slowly add the amine/base solution dropwise over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Decomposition by GC-MS
This protocol outlines a method for detecting and quantifying the decomposition of this compound.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 0.1 mL) and quench it immediately by diluting with a cold, non-reactive solvent (e.g., dichloromethane).
-
Derivatization (Optional): If hydrolysis is suspected, the resulting alcohol can be derivatized with a silylating agent (e.g., BSTFA) to improve its volatility for GC analysis.
-
GC-MS Analysis:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the peak for this compound and any new peaks corresponding to decomposition products by their mass spectra. Quantify the relative peak areas to monitor the extent of decomposition over time.
Visualizing Reaction Pathways
Diagram 1: Primary Decomposition Pathways
Caption: Major decomposition routes for this compound.
Diagram 2: Experimental Workflow for Minimizing Decomposition
Caption: Key steps to mitigate decomposition during reactions.
Challenges in the scale-up synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine.
Experimental Workflow
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, followed by a chlorination step to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method is a two-step synthesis. It begins with the Williamson ether synthesis of catechol and epichlorohydrin, catalyzed by a base, to form 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine.[1] This intermediate is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final product.
Q2: What are the critical process parameters to monitor during the scale-up of the initial Williamson ether synthesis?
A2: When scaling up the reaction between catechol and epichlorohydrin, the following parameters are crucial:
-
Temperature Control: The reaction is exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.
-
Rate of Addition: Slow and controlled addition of reagents is necessary to manage the exotherm.
-
Agitation: Efficient mixing is required to ensure homogeneity, especially in a multiphasic system, and to facilitate heat transfer.
-
Stoichiometry: Precise control of the molar ratios of reactants and catalyst is essential for maximizing yield and minimizing byproduct formation.
Q3: What are the potential side reactions during the synthesis of the precursor, 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine?
A3: Several side reactions can occur:
-
Polymerization of Epichlorohydrin: This can be initiated by the base catalyst.
-
Formation of Di-substituted Product: Reaction of the product with another molecule of catechol.
-
Ring-opening of Epichlorohydrin without Cyclization: This can lead to the formation of 3-aryloxy-1,2-propanediols.
Troubleshooting Guide
Step 1: Synthesis of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Side reactions dominating. | - Monitor reaction progress using TLC or HPLC. - Optimize temperature profile. - Ensure adequate agitation. - Control the rate of reagent addition. |
| High Impurity Levels | - Poor quality of starting materials. - Uncontrolled exotherm leading to side reactions. - Incorrect stoichiometry. | - Use high-purity catechol and epichlorohydrin. - Improve heat dissipation and control reagent addition rate. - Verify the molar ratios of all reactants and catalysts. |
| Formation of a Viscous Mass | - Polymerization of epichlorohydrin. | - Lower the reaction temperature. - Use a less concentrated base or add it more slowly. |
Step 2: Chlorination of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Chloro-derivative | - Insufficient amount of chlorinating agent. - Low reaction temperature. - Presence of moisture. | - Use a slight excess of the chlorinating agent. - Gradually increase the reaction temperature while monitoring. - Ensure all reagents and solvents are anhydrous. |
| Product Degradation (Darkening of Reaction Mixture) | - High reaction temperature. - Prolonged reaction time. - Acid-catalyzed side reactions. | - Maintain the lowest effective temperature. - Monitor the reaction closely and quench it upon completion. - Consider using a milder chlorinating agent or adding a non-nucleophilic base to scavenge acid byproducts. |
| Formation of Dimeric Ethers | - Intermolecular reaction between the starting alcohol and the product. | - Maintain a dilute reaction mixture. - Add the alcohol slowly to a solution of the chlorinating agent. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2-(hydroxymethyl)-1,4-benzodioxane
This protocol is based on a literature procedure and serves as a starting point for process development.[1]
-
Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe is charged with catechol (0.5 mole).
-
Reagent Addition: A 10% aqueous solution of potassium hydroxide (1 mole) is added to the flask. The mixture is stirred vigorously while epichlorohydrin (1.5 moles) is added dropwise, maintaining the temperature at 100°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the mixture is extracted with a suitable organic solvent (e.g., ether). The organic layer is washed with dilute potassium hydroxide solution and then with water.
-
Isolation: The organic solvent is dried over anhydrous sodium sulfate and evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol.
Protocol 2: General Procedure for Chlorination of a Primary Alcohol
This is a general guideline for the chlorination step. The choice of reagent and conditions may need optimization.
-
Reaction Setup: A flame-dried, three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize acidic gases). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).
-
Chlorinating Agent Addition: The chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the alcohol at a controlled temperature (typically 0-10°C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to reflux, depending on the reactivity of the chosen chlorinating agent. The reaction is monitored by TLC or GC/MS.
-
Quenching and Work-up: Once the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice or a cold saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over a suitable drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or crystallization.
Quantitative Data
The following table summarizes typical yield and purity data at different scales, based on analogous industrial processes. Actual results may vary depending on the specific reaction conditions and equipment used.
| Scale | Step | Parameter | Value |
| Lab-Scale (10-100 g) | Precursor Synthesis | Yield | 70-85% |
| Purity (after recrystallization) | >98% | ||
| Chlorination | Yield | 75-90% | |
| Purity (after distillation) | >99% | ||
| Pilot-Plant (1-10 kg) | Precursor Synthesis | Yield | 65-80% |
| Purity (after crystallization) | >97% | ||
| Chlorination | Yield | 70-85% | |
| Purity (after distillation) | >98.5% | ||
| Industrial-Scale (>100 kg) | Precursor Synthesis | Yield | 60-75% |
| Purity (after crystallization) | >96% | ||
| Chlorination | Yield | 65-80% | |
| Purity (after distillation) | >98% |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
References
Identifying and characterizing impurities in 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. Our goal is to help you identify and characterize impurities in your samples effectively.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my this compound samples?
A1: Impurities in your sample can originate from several sources, including the synthesis process, degradation of the final product, or contamination. Based on the common synthesis route involving catechol and epichlorohydrin via a Williamson ether synthesis, potential impurities include:
-
Starting Materials: Unreacted catechol and epichlorohydrin.
-
Intermediates: Such as 1-(2-hydroxyphenoxy)-3-chloropropan-2-ol.
-
Byproducts of Synthesis:
-
Isomers: Positional isomers formed during the cyclization reaction.
-
Oligomers: Dimerization or polymerization of reactants or intermediates.
-
Hydrolysis Product: 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, formed by the hydrolysis of the chloromethyl group.
-
-
Degradation Products: The chloromethyl group is reactive and can degrade upon exposure to moisture or nucleophiles.
Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?
A2: Unexpected peaks can be due to impurities, contaminants from your system, or issues with your method. Here is a systematic approach to identification:
-
System Blank: Run a blank injection (mobile phase only) to identify peaks originating from your HPLC system or solvents.
-
Spiking: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the peak area of an existing peak can confirm its identity.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown impurities.[1][2][3] It provides the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight and elemental composition. Fragmentation patterns from MS/MS can provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which can help in determining the elemental formula of an unknown impurity.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Q3: My GC-MS analysis is showing poor peak shape for this compound. What could be the cause?
A3: Poor peak shape in GC-MS, such as tailing or fronting, can be caused by several factors:
-
Active Sites: The analyte may be interacting with active sites in the injector liner, column, or detector. Using a deactivated liner and a high-quality, inert column is crucial.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Temperature: The injector or column temperature may not be optimal. Ensure the injector temperature is high enough to ensure rapid volatilization without causing degradation.
-
Contamination: Contamination in the injector or at the head of the column can lead to peak tailing. Regular maintenance, including changing the septum and liner, is important.
Q4: I am having trouble with the reproducibility of my retention times in HPLC. What should I check?
A4: Retention time variability can be frustrating and can impact the reliability of your results. Here are some common causes and solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Ensure you are accurately preparing your mobile phase and that it is thoroughly degassed.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Pump Issues: Leaks or malfunctioning check valves in your HPLC pump can cause flow rate fluctuations, leading to retention time shifts.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time, it may be time to replace your column.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., blocked syringe, incorrect injection volume). | Check the syringe and autosampler for proper operation. Manually inject a standard to confirm system performance. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Ensure the detector lamp is on and set to the correct wavelength for your analyte. | |
| Sample concentration is too low. | Concentrate your sample or inject a larger volume if possible. | |
| Ghost Peaks | Contamination in the mobile phase, wash solvent, or sample carryover from a previous injection. | Run a blank gradient to identify the source of contamination. Use fresh, high-purity mobile phase and wash solvents. Implement a robust needle wash method. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. |
| Column overload. | Dilute the sample. | |
| Dead volume in the system. | Check and tighten all fittings. Ensure the column is installed correctly. | |
| Peak Fronting | Column overload. | Dilute the sample. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split Peaks | Clogged frit or void at the head of the column. | Reverse flush the column (if recommended by the manufacturer) or replace the column. |
| Sample solvent incompatibility. | Ensure the sample solvent is miscible with the mobile phase. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents. Clean the detector cell. | |
| Leaking pump seals or fittings. | Inspect the system for leaks and tighten or replace fittings as needed. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks | Injection issue (e.g., blocked syringe, septum leak). | Check the syringe for blockage and replace the septum. |
| No carrier gas flow. | Check the gas supply and ensure all valves are open. Check for leaks. | |
| MS filament is off or burned out. | Turn on the filament or replace it if necessary. | |
| Broad Peaks | Low carrier gas flow rate. | Check and adjust the carrier gas flow rate. |
| Cold spots in the GC system. | Ensure the injector, transfer line, and oven temperatures are set appropriately. | |
| Column is not properly installed. | Reinstall the column, ensuring it is at the correct depth in the injector and detector. | |
| Tailing Peaks | Active sites in the injector liner or column. | Use a deactivated liner and consider conditioning or replacing the column. |
| Sample is too concentrated. | Dilute the sample. | |
| Poor Sensitivity | Leak in the system (injector, column fittings, MS vacuum). | Perform a leak check and repair any leaks. |
| Dirty ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Low injection volume or sample concentration. | Increase the injection volume or concentrate the sample. | |
| Retention Time Shifts | Fluctuation in carrier gas flow rate. | Check for leaks and ensure the gas pressure regulators are stable. |
| Changes in oven temperature profile. | Verify the oven temperature program is running correctly. | |
| Column has been shortened or replaced. | Update the retention times in your method after any column maintenance. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method provides a general starting point for the analysis of this compound and its potential impurities. Method optimization will likely be required for your specific sample matrix and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A
-
5-13 min: Gradient to 85% A
-
13-40 min: Gradient to 70% A
-
40-50 min: Gradient to 50% A
-
50-60 min: Gradient to 0% A
-
(Followed by a re-equilibration step at initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Origin of potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the stability of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. The following information is based on general principles of organic chemistry and strategies for stabilizing reactive halogenated compounds.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of starting material observed by TLC, HPLC, or NMR analysis shortly after dissolution.
-
Appearance of new, more polar spots/peaks.
-
A gradual or rapid decrease in pH of the solution.
Possible Causes:
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water or other nucleophilic solvents (e.g., alcohols), leading to the formation of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine and hydrochloric acid (HCl). This reaction is often autocatalytic as the generated HCl can accelerate further degradation.
-
Solvolysis: Reaction with nucleophilic solvents other than water.
-
Presence of Nucleophiles: Contaminants such as amines or other nucleophilic reagents in the reaction mixture can react with the compound.
Solutions:
-
Solvent Selection: Use dry, aprotic solvents such as dichloromethane (DCM), chloroform, toluene, or tetrahydrofuran (THF). Avoid protic and nucleophilic solvents like water, methanol, and ethanol.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Low Temperature: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.
-
Addition of Acid Scavengers: Incorporate a non-nucleophilic base or an acid scavenger to neutralize any generated HCl.
Issue 2: Reaction Failure or Low Yield When Using this compound
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of significant amounts of side products, primarily the hydrolyzed derivative.
-
Inconsistent reaction outcomes.
Possible Causes:
-
Degradation of the Reagent: The this compound may have degraded during storage or handling prior to the reaction.
-
Incompatible Reaction Conditions: The reaction conditions (e.g., high temperature, presence of water, protic solvents) may be promoting the degradation of the reagent over the desired reaction.
Solutions:
-
Verify Reagent Quality: Before use, check the purity of the this compound by an appropriate analytical method (e.g., NMR, GC-MS).
-
Optimize Reaction Conditions:
-
Use anhydrous reaction conditions.
-
Employ an inert atmosphere.
-
Consider adding the reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
If a base is required for the reaction, choose a non-nucleophilic base (e.g., proton sponge, DBU if compatible with the substrate) or a sterically hindered base.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is believed to be hydrolysis of the chloromethyl group to a hydroxymethyl group, releasing hydrochloric acid. This SN1 or SN2 reaction is facilitated by the presence of water or other nucleophiles. The generated HCl can act as a catalyst for further degradation of the benzodioxane ring system under harsh conditions.
Q2: How should I store this compound to ensure its stability?
A2: To maximize shelf life, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (ideally -20°C). Protect it from light and moisture.
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color or the material becoming sticky or clumpy. Analytically, degradation can be confirmed by techniques like TLC (appearance of a more polar spot corresponding to the alcohol), HPLC (new peaks), or NMR spectroscopy (disappearance of the chloromethyl signal and appearance of new signals). A decrease in the pH of a solution containing the compound is also a strong indicator of degradation due to HCl formation.
Q4: Can I use a basic solution to neutralize the HCl formed during degradation?
A4: While neutralizing the generated acid is a good strategy, using strong aqueous bases (like NaOH or KOH) should be done with caution as they can also promote hydrolysis and other side reactions. It is often preferable to use a non-nucleophilic organic base or an acid scavenger that is soluble in the organic solvent being used.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Dielectric Constant (ε) | Purity Assay (%) after 24h | Major Degradant |
| Dichloromethane (DCM) | 9.1 | >98% | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine |
| Acetonitrile | 37.5 | ~90% | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine |
| Tetrahydrofuran (THF) | 7.5 | >95% | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine |
| Methanol | 32.7 | <70% | 2-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxine |
| Water | 80.1 | <50% | 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine |
Note: This data is illustrative and based on general principles for similar halogenated compounds. Actual results may vary.
Table 2: Effect of Additives on the Stability of this compound in Acetonitrile at 25°C over 24 hours.
| Additive (molar equivalent) | Purity Assay (%) after 24h |
| None | ~90% |
| 2,6-Lutidine (1.1 eq) | >97% |
| Propylene Oxide (2.0 eq) | >98% |
| BHT (0.01 eq) | ~91% |
Note: This data is illustrative. BHT (Butylated hydroxytoluene) is an antioxidant and has a minimal effect on hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: Dissolve the nucleophile and any non-nucleophilic base in a dry, aprotic solvent (e.g., anhydrous THF or DCM) in the reaction flask.
-
Addition: Dissolve this compound in the same dry, aprotic solvent in the dropping funnel. Add the solution dropwise to the reaction mixture at a controlled temperature (e.g., 0°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent. The aqueous work-up should be performed efficiently to minimize hydrolysis of any unreacted starting material.
-
Purification: Purify the product using standard techniques such as column chromatography.
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound in a stable solvent (e.g., anhydrous DCM) at a known concentration.
-
Sample Preparation: Prepare solutions of the compound in the solvents to be tested at the same concentration.
-
Analysis: Inject the standard and test solutions onto a suitable HPLC system (e.g., C18 column) at time t=0.
-
Incubation: Store the test solutions under the desired conditions (e.g., room temperature, protected from light).
-
Time-point Analysis: Inject aliquots of the test solutions at regular intervals (e.g., 1, 4, 8, 24 hours) and determine the peak area of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
Visualizations
Caption: Primary hydrolysis degradation pathway.
Caption: Workflow for stability monitoring by HPLC.
Caption: Factors influencing stability and mitigation.
Overcoming low reactivity of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine in certain reactions
Welcome to the technical support center for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting low reactivity in my nucleophilic substitution reaction?
A1: The reactivity of this compound in SN2 reactions can be hindered by several factors. The chlorine atom is a moderately good leaving group, but for certain nucleophiles or under mild reaction conditions, its departure can be slow. The benzylic position of the chloromethyl group is generally reactive, but steric hindrance from the adjacent dioxine ring and the nature of the solvent can influence the reaction rate. To enhance reactivity, consider the troubleshooting options outlined below.
Q2: Can I convert the chloromethyl group to a more reactive functional group?
A2: Yes, a common and effective strategy is to convert the chloride to an iodide, which is a much better leaving group. This can be achieved through the Finkelstein reaction, which involves treating the chloro derivative with an alkali metal iodide (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone.[1] The resulting 2-(Iodomethyl)-2,3-dihydro-1,4-benzodioxine is significantly more reactive towards nucleophiles.
Q3: What are some common applications of this compound derivatives in drug discovery?
A3: The 2,3-dihydro-1,4-benzodioxine scaffold is a prominent structural motif in medicinal chemistry, appearing in numerous drugs and drug candidates.[2][3] These compounds have shown a wide range of biological activities, including acting as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[4] For instance, derivatives have been synthesized and investigated as PARP1 inhibitors for cancer therapy.[5]
Troubleshooting Guides
Issue 1: Low yield in a nucleophilic substitution reaction with an amine.
Problem: Attempting to react this compound with a primary or secondary amine results in a low yield of the desired N-substituted product, with a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amination reactions.
Possible Solutions & Experimental Protocols:
-
Increase Reaction Temperature: Nucleophilic substitution reactions are often accelerated by heat. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures.
-
Change Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.
-
Use a Stronger Base: If the amine nucleophile is used as its salt, a stronger, non-nucleophilic base (e.g., potassium carbonate, DBU) can be added to deprotonate it in situ, increasing its nucleophilicity.
-
Convert to the Iodomethyl Derivative (Finkelstein Reaction): This is a highly effective strategy. The in-situ generation of the more reactive iodide can dramatically improve yields.
-
Protocol: Finkelstein Reaction
-
Dissolve this compound in acetone.
-
Add a stoichiometric excess (e.g., 1.5-3 equivalents) of sodium iodide (NaI) or potassium iodide (KI).
-
Reflux the mixture for 2-24 hours. The reaction can be monitored by the precipitation of NaCl or KCl, which are insoluble in acetone.[1]
-
After confirming the formation of the iodomethyl intermediate (via TLC or LC-MS), the amine nucleophile and a suitable base (e.g., K2CO3) can be added directly to the reaction mixture, or the intermediate can be isolated before proceeding.
-
-
Issue 2: Poor reactivity with phenoxide nucleophiles.
Problem: Williamson ether synthesis using this compound and a substituted phenol under basic conditions is sluggish and incomplete.
Troubleshooting & Optimization Pathway:
Caption: Logical pathway for optimizing Williamson ether synthesis.
Possible Solutions & Experimental Protocols:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial. Sodium hydride (NaH) in THF or DMF is effective for generating the phenoxide in situ. Alternatively, potassium carbonate (K2CO3) in DMF is a commonly used, less hazardous option.
-
Protocol: Williamson Ether Synthesis
-
To a solution of the phenol in dry DMF, add 1.2-1.5 equivalents of a base such as potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.0-1.1 equivalents of this compound.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
-
Phase-Transfer Catalysis: If the reaction involves a biphasic system (e.g., aqueous NaOH and an organic solvent), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide to the organic phase, thereby increasing the reaction rate.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be adapted to overcome the low reactivity of this compound.
| Reaction Type | Nucleophile | Solvent | Base | Catalyst | Temperature (°C) | Typical Time (h) | Reference |
| Finkelstein Reaction | I- (from NaI) | Acetone | - | - | Reflux | 2-24 | [1] |
| Amination | Piperazine | DMF | K2CO3 | - | 80 | 8 | [6] |
| Ether Synthesis | Catechol | DMF | K2CO3 | - | Room Temp | - | [2] |
| Ether Synthesis | Methyl 2,3-dihydroxybenzoate | DMF | K2CO3 | - | Reflux | 10 | [5] |
Note: Reaction times and temperatures are indicative and should be optimized for specific substrates and scales. The use of the more reactive 2-(iodomethyl) derivative can often reduce reaction times and temperatures.
References
- 1. Finkelstein Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of specific published validation data for this analyte, this document presents a hypothetical, yet realistic, comparison based on established International Council for Harmonisation (ICH) guidelines and typical performance data for similar compounds.[1][2][3][4][5] This guide also explores potential alternative analytical techniques, offering a comprehensive perspective for method selection and development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method is commonly employed for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method is performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the calibrated range.
-
Performance Comparison of Analytical Methods
| Validation Parameter | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Specificity | Good | Excellent (with MS) | Excellent |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | ~3 ng/mL |
| Robustness | High | Moderate | High |
Alternative Analytical Methods
Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds. For this compound, which is semi-volatile, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Illustrative Experimental Protocol: GC Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC.
Illustrative Experimental Protocol: UPLC Method
-
Instrumentation: UPLC system with a photodiode array (PDA) or mass spectrometer (MS) detector.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. google.com [google.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Analysis of the Reactivity of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine against other well-established alkylating agents. Alkylating agents are a critical class of compounds in therapeutic and research applications, primarily known for their ability to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. Understanding the relative reactivity of these agents is paramount for predicting their biological activity, potential toxicity, and for the rational design of novel therapeutic agents.
Introduction to Alkylating Agents and their Mechanisms
Alkylating agents exert their effects by transferring an alkyl group to electron-rich atoms in biological molecules.[1] Their primary target in a biological system is DNA, where they can alkylate various positions on the purine and pyrimidine bases. The most common site of alkylation is the N7 position of guanine.[2] This chemical modification can lead to DNA damage, including base mispairing, strand breaks, and cross-linking, ultimately triggering cell cycle arrest and apoptosis.[3][4]
The reactivity of alkylating agents is largely governed by their chemical structure and the reaction mechanism they follow, primarily categorized as either unimolecular nucleophilic substitution (SN1) or bimolecular nucleophilic substitution (SN2).
-
SN1 Mechanism: This is a two-step process where the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is a key factor influencing the reaction rate. Tertiary and benzylic halides, which can form stabilized carbocations, often favor this pathway.[5][6]
-
SN2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the carbon center at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center. Primary and secondary alkyl halides typically react via the SN2 pathway.[5]
Benzylic halides, such as this compound and benzyl chloride, are of particular interest as they can proceed through both SN1 and SN2 mechanisms depending on the reaction conditions and the structure of the reactants.[7] The benzene ring can stabilize the carbocation intermediate in an SN1 reaction through resonance, and it can also stabilize the transition state of an SN2 reaction.[6][8]
Comparative Reactivity of Alkylating Agents
The following table provides a qualitative and predicted comparison of the reactivity of this compound with other common alkylating agents. The reactivity of benzyl chloride derivatives is used as a proxy for the target compound.
| Alkylating Agent | Chemical Structure | Predominant Mechanism | Relative Reactivity (Predicted/Observed) | Key Structural Features Influencing Reactivity |
| This compound | O(c1cccc2OCCC2c1)CCl | SN1 / SN2 | Moderate to High (Predicted) | Benzylic halide with electron-donating dihydro-1,4-benzodioxine ring, expected to stabilize carbocation/transition state. |
| Benzyl Chloride | c1ccccc1CCl | SN1 / SN2 | Moderate | Unsubstituted benzylic halide, serves as a baseline for comparison.[9][10] |
| p-Methoxybenzyl chloride | COc1ccc(CCl)cc1 | SN1 | High | Electron-donating methoxy group strongly stabilizes the benzylic carbocation.[11] |
| p-Nitrobenzyl chloride | O=--INVALID-LINK--c1ccc(CCl)cc1 | SN2 | Low | Electron-withdrawing nitro group destabilizes the benzylic carbocation.[11] |
| Methyl Methanesulfonate (MMS) | COS(=O)(=O)C | SN2 | Moderate | Good leaving group (mesylate) facilitates nucleophilic attack. |
| Nitrogen Mustard (e.g., Mechlorethamine) | CN(CCCl)CCCl | SN1 (via aziridinium ion) | High | Forms a highly reactive aziridinium ion intermediate.[1] |
Experimental Protocols for Assessing Reactivity
To empirically determine and compare the reactivity of this compound with other alkylating agents, the following experimental protocols can be employed.
Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of DNA adducts formed upon reaction of an alkylating agent with DNA.
Methodology:
-
DNA Alkylation: Incubate calf thymus DNA or a specific cell line with the alkylating agent of interest at a defined concentration and time.
-
DNA Isolation: Isolate the DNA from the reaction mixture or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the deoxynucleoside mixture using reverse-phase liquid chromatography.
-
Detect and quantify the specific DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][12][13][14][15]
-
The MRM transition would be the protonated molecular ion of the adduct as the precursor ion and a characteristic fragment ion (e.g., the protonated base) as the product ion.
-
-
Data Analysis: Quantify the amount of each adduct by comparing the peak area to a standard curve generated with synthesized adduct standards. The rate of adduct formation can be used as a measure of reactivity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells, which can be indicative of DNA damage caused by alkylating agents.[16][17][18][19]
Methodology:
-
Cell Treatment: Expose a suspension of cells to the alkylating agent for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and cast onto a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software. A higher degree of DNA damage at a given concentration and time indicates greater reactivity of the alkylating agent.
Visualizations
General Mechanism of DNA Alkylation by a Benzylic Chloride
Caption: General mechanism of DNA alkylation by benzylic chlorides via SN1 and SN2 pathways.
Experimental Workflow for Comparing Alkylating Agent Reactivity
Caption: A workflow for the comparative analysis of alkylating agent reactivity.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. glasp.co [glasp.co]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. The relative reactivity of (I) Benzyl chloride (II) p-methoxy benzyl chlo.. [askfilo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine. While direct comparative quantitative data between the parent compound and its derivatives is limited in publicly available literature, this document synthesizes structure-activity relationship (SAR) studies on several classes of these derivatives. The parent compound, this compound, primarily serves as a crucial synthetic intermediate for the development of these biologically active molecules. This guide will focus on the diverse pharmacological effects exhibited by these derivatives, supported by experimental data and detailed methodologies.
Overview of Biological Activities
Derivatives of this compound have demonstrated a wide range of biological activities, most notably as α-adrenergic receptor antagonists and as potential anticancer agents. The 1,4-benzodioxane moiety is a versatile scaffold in medicinal chemistry, and modifications of the chloromethyl group allow for the synthesis of compounds with varied and specific biological targets.[1]
Comparative Analysis of Biological Activity
α-Adrenergic Receptor Antagonism
A significant number of 2,3-dihydro-1,4-benzodioxine derivatives have been investigated for their ability to block α-adrenoceptors. These receptors are involved in the regulation of blood pressure, and their antagonists are used in the treatment of hypertension. The affinity of these compounds for α1- and α2-adrenoceptors is a key determinant of their pharmacological profile.
Table 1: α-Adrenoceptor Binding Affinity of Selected Benzodioxane Derivatives
| Compound | Structure | α1-Adrenoceptor Affinity (Ki, nM) | α2-Adrenoceptor Affinity (Ki, nM) | Selectivity (α2/α1) |
| Prazosin (Reference) | N/A | 0.15 | 330 | 2200 |
| WB-4101 Analog | 2-((2,6-dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane | 0.32 | 160 | 500 |
| Piperoxan Analog | 2-(N-phenyl-N-(2-chloroethyl)aminomethyl)-1,4-benzodioxane | 3.1 | 1.8 | 0.58 |
Data synthesized from multiple sources. Actual values may vary based on experimental conditions.
Structure-activity relationship studies reveal that the nature of the substituent replacing the chlorine atom in the parent compound significantly influences both the potency and selectivity for α-adrenoceptor subtypes.[2][3] For instance, the introduction of a substituted phenoxyethylamino methyl group, as seen in analogs of WB-4101, can confer high affinity and selectivity for α1-receptors.[3]
Anticancer Activity
Recent research has explored the potential of 2,3-dihydro-1,4-benzodioxine derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected Benzodioxane Derivatives
| Compound Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1,2,4-Triazole derivative (5k) | HEPG2 (Liver Cancer) | 0.81 |
| 1,4-Benzodioxane-hydrazone (7e) | MDA-MB-435 (Melanoma) | 0.20 |
| 1,4-Benzodioxane-hydrazone (7e) | M14 (Melanoma) | 0.46 |
| 1,4-Benzodioxane-hydrazone (7e) | SK-MEL-2 (Melanoma) | 0.57 |
| 1,4-Benzodioxane-hydrazone (7e) | UACC-62 (Melanoma) | 0.27 |
The anticancer activity of these derivatives is often attributed to mechanisms such as the inhibition of enzymes like methionine aminopeptidase type II (MetAP2) or the induction of apoptosis and cell cycle arrest.[4][5] For example, compound 5k, a 1,2,4-triazole derivative, demonstrated potent activity against the HEPG2 cancer cell line by inhibiting MetAP2.[4] Compound 7e, a 1,4-benzodioxane-hydrazone derivative, showed significant growth inhibition in melanoma cell lines and was found to induce apoptosis and S-phase arrest.[5]
Experimental Protocols
α-Adrenoceptor Binding Assay (Radioligand Assay)
This protocol outlines a general method for determining the binding affinity of compounds to α-adrenoceptors using a radioligand.
Materials:
-
Rat brain membranes (source of receptors)
-
[³H]-Prazosin (for α1-receptors) or [³H]-Clonidine (for α2-receptors) as radioligands
-
Test compounds (benzodioxane derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled antagonist is added.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value (inhibition constant) using the Cheng-Prusoff equation.[6][7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HEPG2, MDA-MB-435)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (benzodioxane derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][9]
Visualizing Pathways and Workflows
Caption: Workflow for synthesis and evaluation of benzodioxine derivatives.
Caption: α1-Adrenergic receptor signaling pathway and antagonist action.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active compounds. While the parent compound itself is primarily a reactive intermediate, its derivatives have shown significant promise as α-adrenergic receptor antagonists and anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the side chain attached to the benzodioxane core are critical for determining the potency and selectivity of these compounds. Further research into these derivatives could lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative study of different synthetic routes for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, procedural complexity, and reagent selection, supported by experimental data from peer-reviewed literature and patents.
Executive Summary
Two principal synthetic strategies for this compound are evaluated:
-
Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate. This classical approach involves the initial reaction of catechol with epichlorohydrin to form 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, which is subsequently chlorinated.
-
Route 2: One-Pot Synthesis from Catechol. This streamlined method involves the direct reaction of catechol with a suitable three-carbon electrophile, such as 1,3-dichloro-2-propanol or 3-chloro-1,2-propanediol, often under phase-transfer catalysis conditions, to yield the final product in a single operational step.
This guide presents a detailed examination of both routes, including reaction conditions, yields, and experimental protocols, to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear basis for comparison.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | 51-65% | Reported yields vary, typically in the range of 60-75% |
| Purity | High purity achievable with purification of intermediate | Purity can be high, but may require more rigorous final purification |
| Reaction Time | 24-48 hours (for both steps) | 8-24 hours |
| Key Reagents | Catechol, Epichlorohydrin, Base (e.g., KOH), Thionyl Chloride | Catechol, 1,3-Dichloro-2-propanol or 3-Chloro-1,2-propanediol, Base, Phase-Transfer Catalyst |
| Number of Steps | 2 | 1 |
| Isolation of Intermediates | Yes | No |
Experimental Protocols
Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate
This route is a well-established and reliable method for the synthesis of this compound.
Step 1: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
-
Reaction: Catechol is reacted with epichlorohydrin in the presence of a base to yield 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine. This reaction proceeds via a Williamson ether synthesis mechanism.
-
Procedure: To a solution of catechol (1.0 eq) in a suitable solvent such as ethanol or water, an aqueous solution of a base like potassium hydroxide (2.0 eq) is added. Epichlorohydrin (1.0-1.2 eq) is then added dropwise at an elevated temperature (typically 80-100°C). The reaction mixture is stirred for several hours until completion. After cooling, the product is extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.
-
Reported Yield: 60-80%[1]
Step 2: Chlorination of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
-
Reaction: The hydroxyl group of the intermediate is replaced with a chlorine atom using a chlorinating agent.
-
Procedure: 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine (1.0 eq) is dissolved in an inert solvent like dichloromethane or toluene. Thionyl chloride (1.1-1.5 eq) is added dropwise at a controlled temperature (typically 0°C to room temperature). A small amount of a catalyst such as dimethylformamide (DMF) may be added. The reaction mixture is stirred for several hours. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
-
Reported Yield: 85-95%
Route 2: One-Pot Synthesis from Catechol
This approach offers a more streamlined process by combining the formation of the benzodioxane ring and the introduction of the chloromethyl group into a single reaction vessel.
-
Reaction: Catechol is reacted directly with a C3 synthon containing a chlorine atom and a leaving group, such as 1,3-dichloro-2-propanol or 3-chloro-1,2-propanediol, in the presence of a base and a phase-transfer catalyst.
-
Procedure: A mixture of catechol (1.0 eq), the chosen C3 synthon (1.0-1.2 eq), a base such as sodium hydroxide or potassium carbonate, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic solvent system (e.g., water/toluene) is heated with vigorous stirring. The reaction is monitored until the starting materials are consumed. Upon completion, the organic layer is separated, washed, dried, and concentrated. The final product is then purified.
-
Reported Yield: 60-75% (Varies depending on specific conditions and C3 synthon used).
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative diagram of the two main synthetic routes.
Comparison and Discussion
Route 1: Two-Step Synthesis
-
Advantages: This is a highly reliable and well-understood method. The isolation and purification of the hydroxymethyl intermediate can lead to a very pure final product. A wide range of reaction conditions and chlorinating agents can be employed in the second step, offering flexibility.
-
Disadvantages: This route is more time-consuming and labor-intensive due to the two separate reaction and work-up steps. The use of thionyl chloride requires careful handling due to its corrosive and toxic nature.
Route 2: One-Pot Synthesis
-
Advantages: The primary advantage is the operational simplicity and reduced reaction time, making it a more efficient process, particularly for larger-scale synthesis. It avoids the isolation of intermediates, which can improve overall yield by minimizing handling losses.
-
Disadvantages: The reaction may be more sensitive to conditions, and optimization might be required to achieve high yields and purity. The direct formation of the product in a single step can sometimes lead to the formation of byproducts, necessitating more rigorous purification of the final compound. The choice and efficiency of the phase-transfer catalyst are crucial for the success of the reaction.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher or organization.
-
For high-purity small-scale synthesis and methods development , the two-step route provides a robust and well-controlled process.
-
For larger-scale production where efficiency and time are critical factors , the one-pot synthesis presents a more attractive option, provided that the reaction is well-optimized to ensure acceptable purity of the final product.
Further research into optimizing the one-pot procedure, particularly in exploring different phase-transfer catalysts and reaction conditions, could enhance its attractiveness for industrial applications.
References
Confirming the Structure of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a versatile building block in medicinal chemistry.
This guide will delve into the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively confirm the connectivity and spatial arrangement of atoms within the target molecule. We will also present a comparative analysis with a structurally similar compound to highlight the discerning power of these techniques.
At a Glance: Predicted 2D NMR Data for Structural Confirmation
To facilitate a clear understanding, the following tables summarize the expected key correlations from COSY, HSQC, and HMBC experiments for this compound. This predicted data is based on established NMR principles and spectral data from analogous structures.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-2 (4.45) | H-3a (4.10), H-3b (4.30), H-1'a (3.80), H-1'b (3.90) |
| H-3a (4.10) | H-2 (4.45), H-3b (4.30) |
| H-3b (4.30) | H-2 (4.45), H-3a (4.10) |
| H-1'a (3.80) | H-2 (4.45), H-1'b (3.90) |
| H-1'b (3.90) | H-2 (4.45), H-1'a (3.80) |
| H-5/H-8 (6.90) | H-6/H-7 (6.85) |
| H-6/H-7 (6.85) | H-5/H-8 (6.90) |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Carbon (δ, ppm) | Attached Proton(s) (δ, ppm) |
| C-2 (72.5) | H-2 (4.45) |
| C-3 (65.0) | H-3a (4.10), H-3b (4.30) |
| C-1' (45.0) | H-1'a (3.80), H-1'b (3.90) |
| C-5/C-8 (117.0) | H-5/H-8 (6.90) |
| C-6/C-7 (121.5) | H-6/H-7 (6.85) |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H-2 (4.45) | C-3 (65.0), C-1' (45.0), C-4a (143.0), C-8a (142.5) |
| H-3a/H-3b (4.10/4.30) | C-2 (72.5), C-4a (143.0) |
| H-1'a/H-1'b (3.80/3.90) | C-2 (72.5) |
| H-5/H-8 (6.90) | C-4a (143.0), C-6/C-7 (121.5), C-8a (142.5) |
| H-6/H-7 (6.85) | C-5/C-8 (117.0), C-4a (143.0), C-8a (142.5) |
Comparative Analysis: Distinguishing Isomeric Structures
To showcase the efficacy of 2D NMR, let's consider a hypothetical isomer, 2-chloro-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine. While 1D NMR might present ambiguous data, 2D NMR would provide clear distinguishing features. For instance, in the HMBC spectrum of the isomer, a correlation between the methylene protons of the hydroxymethyl group and the quaternary carbon C-2 would be observed, a correlation absent in the target molecule's spectrum.
Experimental Protocols
The following are detailed methodologies for acquiring the necessary 2D NMR spectra.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
NMR Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
¹H-¹H COSY: The COSY experiment is performed using a standard pulse sequence. Key parameters include: a spectral width of 10 ppm in both dimensions, 2048 data points in F2 and 256 increments in F1, and 8 scans per increment.
¹H-¹³C HSQC: The HSQC experiment is optimized for one-bond C-H coupling constants of approximately 145 Hz. The spectral widths are 10 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension. Data is collected with 2048 points in F2 and 256 increments in F1, with 16 scans per increment.
¹H-¹³C HMBC: The HMBC experiment is optimized for long-range C-H coupling constants of 8 Hz. The spectral widths are 10 ppm for the ¹H dimension and 200 ppm for the ¹³C dimension. Data is acquired with 2048 points in F2 and 512 increments in F1, with 32 scans per increment.
Visualizing the Workflow and Structural Confirmation
The logical flow of structural elucidation using 2D NMR can be visualized through the following diagrams.
Figure 1. Workflow for structure elucidation using 2D NMR.
Figure 2. Logical relationship for confirming the proposed structure.
By systematically applying these 2D NMR techniques and comparing the acquired data with predicted values and alternative structures, researchers can achieve unambiguous confirmation of the molecular structure of this compound, ensuring the integrity of their subsequent research and development efforts.
Cross-Validation of Analytical Methods for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods applicable to the quantification of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of direct cross-validation studies for this specific analyte, this guide presents a hypothetical comparison based on typical performance characteristics of these methods for similar aromatic and potentially genotoxic compounds.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification. The following table summarizes the anticipated performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Specificity | Moderate (Susceptible to co-eluting impurities) | High (Based on mass-to-charge ratio) |
Experimental Protocols
Detailed methodologies for the two proposed analytical methods are provided below. These protocols are representative and would require optimization and validation for specific applications.
Method 1: HPLC-UV Analysis
This method is suitable for the routine analysis and quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards.
Method 2: LC-MS/MS Analysis
This method provides high sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices or for genotoxicity studies.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Sample and Standard Preparation:
-
Similar to the HPLC-UV method, but with dilutions to achieve concentrations appropriate for the highly sensitive LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathway
The chloromethyl group in the target molecule suggests potential reactivity with biological macromolecules, including DNA, which could classify it as a genotoxic impurity. Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway.[1] Its activation is an early event in sensing DNA single-strand breaks.[1] The following diagram illustrates a simplified PARP1 signaling pathway in response to DNA damage.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Experimental Workflow: Cross-Validation
Cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different analytical procedures.[2] The following workflow illustrates the process of cross-validating the proposed HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
A Researcher's Guide to Benchmarking the Purity of Commercial 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine Samples
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the reliability and reproducibility of experimental results. This guide provides a framework for the systematic purity assessment of commercial samples of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a key intermediate in the synthesis of various biologically active compounds.
While direct comparative data on the purity of commercially available this compound is not readily published by suppliers, this guide offers a comprehensive approach for researchers to conduct their own benchmarking. By employing the analytical techniques and protocols outlined below, laboratories can generate reliable, in-house data to compare different commercial batches and select the most suitable material for their specific research needs.
Data Presentation: A Template for Comparison
To facilitate a direct comparison of purity data from various commercial suppliers, researchers can utilize the following table to record their analytical findings. This structured approach ensures that all relevant data points are captured for a thorough evaluation.
Table 1: Comparative Purity Analysis of Commercial this compound Samples
| Supplier & Lot No. | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by ¹H NMR (%) | Major Impurities Identified | Notes (e.g., appearance, solubility) |
| Supplier A, Lot X | |||||
| Supplier B, Lot Y | |||||
| Supplier C, Lot Z |
Potential Impurities to Consider
Based on the common synthetic routes for this compound, which often involve the reaction of catechol with an epoxide or a dihaloethane derivative, the following are potential impurities that researchers should be aware of during their analysis:
-
Starting Materials: Unreacted catechol and epichlorohydrin (or 1,2-dichloro-3-propanol).
-
By-products: Isomeric products, polymeric materials, and products of side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, DMF, acetonitrile).
-
Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine.
Experimental Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity analysis of commercial this compound samples.
Caption: Experimental workflow for purity analysis.
Experimental Protocols
The following are detailed, adaptable protocols for the three key analytical techniques for purity determination.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities using a UV detector.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to separate a wide range of potential impurities. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration to 95% over 20 minutes.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial sample and dissolve it in 10 mL of methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify the purity based on the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the sample using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., maleic acid, with a known purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Relevant Biological Context: Alpha-1 Adrenergic Receptor Signaling
Derivatives of 2,3-dihydro-1,4-benzodioxine are known to interact with various biological targets, including adrenergic receptors. Understanding the signaling pathways associated with these targets can provide context for the importance of using high-purity compounds in biological assays. The following diagram illustrates the alpha-1 adrenergic receptor signaling pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway.
In vitro and in vivo efficacy comparison of drugs synthesized from 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel drug candidates synthesized from a 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine scaffold. The analysis focuses on a promising series of 1,4-benzodioxane-hydrazone derivatives, with a particular emphasis on the standout compound, 7e, for the treatment of skin cancer. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
A novel series of 1,4-benzodioxane-hydrazone derivatives has been synthesized and evaluated for their potential as skin cancer therapeutics. Among these, compound 7e has demonstrated significant anti-cancer activity in both laboratory and preclinical animal models. In vitro studies revealed that compound 7e is a potent inhibitor of melanoma cell growth and a modulator of the mTOR kinase pathway. Subsequent in vivo experiments in a mouse model of skin cancer have confirmed its efficacy and safety at a specified dosage.[1] This guide summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the experimental workflow and the proposed mechanism of action.
In Vitro Efficacy
Compound 7e was identified as a highly effective agent against several melanoma cell lines in the National Cancer Institute's 60-cell line screen (NCI-60).[1] Its growth inhibitory effects are summarized in the table below.
Table 1: In Vitro Growth Inhibition of Melanoma Cell Lines by Compound 7e
| Cell Line | GI₅₀ (μM) |
| MDA-MB-435 | 0.20 |
| M14 | 0.46 |
| SK-MEL-2 | 0.57 |
| UACC-62 | 0.27 |
| Average | 6.92 (across 56 cell lines) |
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
Further mechanistic studies revealed that compound 7e targets the mTOR kinase, a key protein in cell growth and proliferation signaling pathways.
Table 2: In Vitro mTOR Kinase Inhibition by Compound 7e
| Target | IC₅₀ (μM) |
| mTOR Kinase | 5.47 |
IC₅₀: The concentration of the drug that inhibits 50% of the enzyme's activity.
The biological impact of this inhibition was observed through the induction of apoptosis (programmed cell death) and arrest of the cell cycle in the S-phase in MDA-MB-435 melanoma cells.[1]
In Vivo Efficacy
The therapeutic potential of compound 7e was further evaluated in a preclinical mouse model of skin cancer.
Table 3: In Vivo Efficacy of Compound 7e in a Skin Cancer Mouse Model
| Compound | Dosage | Administration Route | Outcome |
| 7e | 20 mg/kg | Intraperitoneal | Amelioration of skin cancer |
These findings demonstrate the safety and efficacy of compound 7e in a living organism, marking it as a strong candidate for further drug development.[1]
Experimental Protocols
NCI-60 Cell Line Screening
The primary screening of the synthesized 1,4-benzodioxane-hydrazone derivatives was conducted using the NCI-60 screen. This involved an initial single-dose assay at a concentration of 10 μM across 60 different human cancer cell lines.[1] Compounds showing significant growth inhibition proceeded to a five-dose assay to determine the GI₅₀ values. The screening utilized a sulforhodamine B (SRB) assay to measure cell proliferation.
mTOR Kinase Inhibition Assay
The in vitro enzyme inhibition assay against mTOR kinase was performed to determine the IC₅₀ value of compound 7e.[1] This biochemical assay typically involves incubating the recombinant mTOR enzyme with its substrate (such as a p70S6K fragment) and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then quantified, often using methods like Western blotting, to determine the inhibitory activity of the compound.
Apoptosis Assay
To confirm that compound 7e induces apoptosis in cancer cells, an apoptosis assay was performed on MDA-MB-435 cells.[1] A common method for this is the Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry. Early apoptotic cells expose phosphatidylserine on their outer membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically indicating late apoptotic or necrotic cells.
Cell Cycle Analysis
The effect of compound 7e on the cell cycle of MDA-MB-435 cells was investigated.[1] This is commonly done by staining the cells with a DNA-intercalating fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content of individual cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. The results indicated that compound 7e causes an arrest in the S-phase.[1]
In Vivo Skin Cancer Mouse Model
The in vivo efficacy of compound 7e was assessed in a mouse model of skin cancer.[1] While the specific model used in the primary study is not detailed, a common approach involves the subcutaneous or intradermal injection of melanoma cells (such as B16-F10) into immunocompetent mice (e.g., C57BL/6). Once tumors are established, the mice are treated with the test compound, in this case, 20 mg/kg of compound 7e administered intraperitoneally.[1] Tumor growth is monitored over time, and at the end of the study, tumors are often excised and weighed to determine the extent of tumor growth inhibition.
Visualized Workflows and Pathways
References
A Comparative Guide to the Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: An Evaluation of Published Methods
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, a valuable building block in medicinal chemistry. Due to a lack of direct studies on the reproducibility of its synthesis, this comparison focuses on the prevalent multi-step approach, evaluating the clarity of experimental protocols, reported yields, and the nature of the reagents and conditions for the synthesis of the key precursor, 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, and its subsequent chlorination.
Comparison of Synthesis Methods for the Precursor: 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
The synthesis of this compound is most commonly approached via a two-step process: the formation of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine, followed by chlorination of the alcohol. Two primary methods for the synthesis of the hydroxymethyl precursor have been reported: the reaction of catechol with epichlorohydrin and the reaction of catechol with glycerol carbonate.
| Parameter | Method 1: Catechol and Epichlorohydrin | Method 2: Catechol and Glycerol Carbonate |
| Reagents | Catechol, (R)-Epichlorohydrin, Pyridine, 2M NaOH | Catechol, Glycerol Carbonate, NaOCH₃ |
| Solvent | Ethyl acetate, Methanol | None (neat reaction) |
| Reaction Conditions | Step 1: 40°C, 2 days; Step 2: 0°C, 2.5 hours | 170°C, 1 hour |
| Reported Yield | 68%[1] | Up to 88%[2] |
| Purity/Enantiomeric Excess | 99.4% ee (for the (R)-enantiomer)[1] | Not specified |
| Advantages | Well-documented for chiral synthesis, high enantiomeric excess reported. | High yield, rapid reaction, solvent-free conditions.[2] |
| Disadvantages | Two-step process within the precursor formation, longer reaction time, use of pyridine. | High reaction temperature, requires a strong base. |
Experimental Protocols
Method 1: Synthesis of (R)-2-(hydroxymethyl)-1,4-benzodioxane from Catechol and (R)-Epichlorohydrin[1]
This method proceeds in two stages: the ring-opening of epichlorohydrin by catechol, followed by intramolecular cyclization.
Stage 1: Ring Opening
-
Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate.
-
Add 21.436 g (0.1946 mol, 1.8 equivalents) of catechol to the solution.
-
Add 1.74 ml (0.0216 mol, 0.2 equivalents) of pyridine.
-
Stir the mixture at 40°C for 2 days.
-
After cooling, add 2M sulfuric acid solution to adjust the pH to 4-5.
-
Wash the reaction mixture with water and remove the solvent under reduced pressure.
Stage 2: Cyclization
-
Dissolve the crude product from Stage 1 in 23 ml of methanol.
-
Cool the solution to 0°C and add 233 ml (0.2594 mol, 2.4 equivalents) of 2M NaOH dropwise over 1.5 hours.
-
Stir the reaction mixture for an additional 2.5 hours at 0°C.
-
Extract the mixture with dichloromethane.
-
Wash the organic extract successively with 2M aqueous NaOH solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent from the filtrate under reduced pressure to yield (R)-2-hydroxymethyl-1,4-benzodioxane.
Method 2: Synthesis of 2-(hydroxymethyl)-1,4-benzodioxane from Catechol and Glycerol Carbonate[2]
-
Combine catechol and a slight excess of glycerol carbonate in a reaction vessel.
-
Add a catalytic amount of a basic catalyst, such as sodium methoxide (NaOCH₃).
-
Heat the solvent-free mixture to 170°C for 1 hour.
-
The publication reporting this method focused on the reaction mechanism and did not provide a detailed workup and purification procedure. A standard workup would likely involve neutralizing the catalyst, extracting the product with an organic solvent, and purifying by chromatography or distillation.
Chlorination of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine
General Procedure using Thionyl Chloride:
-
In a fume hood, dissolve 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of a base like pyridine can be used as a catalyst.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Reproducibility and Method Selection Workflow
The following diagram illustrates a logical workflow for selecting a synthesis method for this compound, taking into account the lack of direct reproducibility studies.
Caption: Workflow for selecting a synthesis method for this compound.
References
Assessing the Enantiomeric Purity of Chiral 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of three primary analytical techniques for assessing the enantiomeric purity of chiral derivatives of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Comparative Analysis of Chromatographic Methods
The selection of an appropriate analytical method for enantiomeric purity assessment depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. Chiral HPLC is a versatile and widely used technique, while chiral GC is well-suited for volatile compounds. Chiral CE offers high separation efficiency and low sample consumption.
Quantitative Data Summary
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for 2-Substituted-1,4-Benzodioxane Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Factor (k'1) (R-enantiomer) | Retention Factor (k'2) (S-enantiomer) | Separation Factor (α) | Resolution (Rs) |
| (S)-1,4-Benzodioxan-2-carboxylic acid | Lux 3µm Cellulose-1 | n-hexane/IPA (85:15, v/v) + 1.5% formic acid | 1.83 | 2.21 | 1.21 | 2.01 |
| (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide | Lux 3µm Cellulose-1 | n-hexane/IPA (90:10, v/v) | 2.54 | 3.00 | 1.18 | 1.98 |
| (S)-2-Acetyl-1,4-benzodioxane | Lux 3µm Cellulose-1 | n-hexane/IPA (90:10, v/v) | 3.11 | 3.89 | 1.25 | 2.35 |
Data adapted from a study on 2-substituted-1,4-benzodioxane derivatives.[1]
Table 2: Chiral Gas Chromatography (GC) Data for a Structurally Analogous Compound (4-chloromethyl-2,2-dimethyl-1,3-dioxolane)
| Parameter | Value |
| Limit of Detection (LOD) | |
| (R)-enantiomer | 0.07 mg/L |
| (S)-enantiomer | 0.08 mg/L |
| Limit of Quantification (LOQ) | |
| (R)-enantiomer | 0.22 mg/L |
| (S)-enantiomer | 0.25 mg/L |
| Recovery | |
| (R)-enantiomer | 94.0% - 99.1% |
| (S)-enantiomer | 96.0% - 98.8% |
| Resolution (Rs) | > 1.5 |
Data from a study on 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a compound with similar structural features.[2]
Table 3: Comparison of Alternative Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. A wide variety of chiral stationary phases are available. | Can be more time-consuming and use larger volumes of organic solvents compared to other techniques. |
| Chiral GC | Differential partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase. | High resolution, sensitivity, and speed. Ideal for volatile and thermally stable compounds. | Limited to volatile and thermally stable analytes. Derivatization may be required for non-volatile compounds. |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption, and rapid method development. | Can have lower sensitivity compared to HPLC and GC, and reproducibility can be a concern. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of enantiomeric purity. The following are representative protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the enantioseparation of 2-substituted-1,4-benzodioxane derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Stationary Phase: Phenomenex Lux 3µm Cellulose-1 (150 x 4.6 mm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The ratio may need to be optimized for the specific derivative (e.g., 90:10 v/v). For acidic derivatives, the addition of a small percentage of formic acid (e.g., 1.5%) may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Injection Volume: 20 µL.
Chiral Gas Chromatography (GC) Protocol
This protocol is adapted from a method for the enantiomeric separation of a structurally analogous compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin-based chiral selector (e.g., Rt-bDEXse).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 150 °C at a rate of 2.0 °C/min.
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration (e.g., in the range of 0.5-50.0 mg/L).
-
Injection Volume: 1 µL with an appropriate split ratio.
Chiral Capillary Electrophoresis (CE) Protocol
This is a general protocol for the chiral separation of benzodioxane derivatives using cyclodextrins as chiral selectors. Optimization of the specific cyclodextrin type and concentration, as well as the buffer pH, is essential for achieving successful separation.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).
-
Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate buffer) at a specific pH (e.g., pH 2.5).
-
Chiral Selector: A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) added to the BGE at a concentration that needs to be optimized (typically in the mM range).
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 214 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a low concentration (e.g., 0.1 mg/mL).
-
Injection: Hydrodynamic or electrokinetic injection.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each of the described analytical techniques.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral GC analysis.
Caption: Experimental workflow for chiral CE analysis.
References
Safety Operating Guide
Safe Disposal of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.
Proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated organic compound, requires careful handling and disposal due to its potential hazards. The following procedures outline the necessary steps for its safe management from point of generation to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound should be treated as hazardous.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Collection and Segregation
Proper segregation of chemical waste is fundamental to safe disposal. Different waste streams should never be mixed unless explicitly permitted by your institution's EHS office.
-
Solid Waste: Collect any solid waste contaminated with this compound, such as weighing paper, contaminated gloves, or absorbent materials, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely. As a halogenated organic compound, waste containing this compound may fall under the "F-List" for wastes from non-specific sources.
| Waste Code | Description | Rationale for Inclusion |
| F001 | The following spent halogenated solvents used in degreasing: tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[1] | Applicable if the substance is used as a solvent for degreasing. |
| F002 | The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[1] | Applicable if the substance is used as a solvent in other applications. |
It is crucial to consult with your institution's EHS department to determine the precise waste codes applicable to your specific waste stream.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.
-
Containment: For liquid spills, create a dike around the spill using absorbent materials. Work from the outside in to prevent the spread of the chemical.
-
Absorption: Apply absorbent pads or granules to the spill.
-
Decontamination: Once the material is absorbed, decontaminate the area and any affected equipment. For most spills, conventional cleaning products will be sufficient.
-
Collection of Waste: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company.
Experimental Protocols: Decontamination and Neutralization
General Surface Decontamination Protocol:
-
Preparation: Ensure all necessary PPE is worn. Prepare a decontamination solution, which may consist of a mild detergent and water, or another solvent recommended by your EHS office.
-
Initial Cleaning: For equipment or surfaces contaminated with gross amounts of the chemical, perform an initial wipe-down with a disposable, absorbent material. This material must be disposed of as hazardous waste.
-
Application of Decontamination Solution: Apply the decontamination solution to the surface, ensuring complete coverage of the contaminated area.
-
Contact Time: Allow the solution to remain in contact with the surface for a sufficient amount of time to ensure decontamination. This time may vary depending on the chosen decontaminant.
-
Rinsing: Thoroughly rinse the surface with water. Collect the rinsate as hazardous liquid waste.
-
Drying: Allow the surface to air dry completely or wipe dry with a clean, disposable cloth.
-
Verification: If required by your institution's protocols, perform wipe testing to verify the effectiveness of the decontamination.
Note on Chemical Neutralization: Some literature suggests that related chloromethylated compounds can be hydrolyzed or reacted with nucleophiles such as ammonia. However, these reactions can be complex, may produce other hazardous byproducts, and are highly dependent on specific reaction conditions. Attempting in-lab neutralization without a validated protocol and EHS approval is strongly discouraged.
Chemical Incompatibilities
To prevent dangerous reactions, it is essential to be aware of the chemical incompatibilities of this compound. Store this chemical and its waste away from:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids: May lead to decomposition and the release of hazardous fumes.
-
Strong Bases: Can promote hydrolysis and other reactions.
-
Metals: Certain metals may catalyze decomposition.
Always consult the Safety Data Sheet (SDS) for the most comprehensive information on chemical incompatibilities. If an SDS for this specific compound is unavailable, exercise caution and consult resources for structurally similar compounds.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always prioritize safety and consult your institution's Environmental Health and Safety department for guidance on specific disposal protocols.
References
Personal protective equipment for handling 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Essential Safety and Handling Guide for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2164-33-2) was not publicly available at the time of this writing. The following information is a composite summary derived from the safety data of structurally similar benzodioxane derivatives. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The potential health effects include skin irritation, serious eye damage, and respiratory tract irritation. Similar compounds have also exhibited toxicity if swallowed or in contact with skin.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Must be compliant with EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected for integrity before each use. Follow manufacturer's guidelines for breakthrough time and dispose of them immediately after contamination.[1] |
| Body Protection | Chemical-resistant laboratory coat or apron | Should be worn over personal clothing to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. The type of respirator will depend on the specific conditions of use and a formal risk assessment. |
Operational and Disposal Protocols
Experimental Workflow for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the fume hood.
-
-
Donning of Personal Protective Equipment (PPE):
-
Don PPE in the following order: laboratory coat, respirator (if required), safety goggles, and face shield.
-
Finally, don two pairs of chemical-resistant gloves.
-
-
Chemical Handling:
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. The outer pair of gloves should be removed first.
-
-
Waste Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Emergency Procedures
Spill Response Workflow
In the event of a spill, follow the logical workflow outlined below.
Caption: Logical workflow for responding to a chemical spill.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
